6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Description
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Properties
IUPAC Name |
6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQGPJEYJAFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Significance of Trifluoromethylated Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful tool in drug design. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet promising, member of this class: 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione (CAS Number: 898748-27-1), a compound poised for exploration in various therapeutic areas, most notably in oncology.
Physicochemical and Structural Properties
While specific experimental data for 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is not extensively documented in publicly available literature, its properties can be reliably inferred from its structural components and data on analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Reference |
| CAS Number | 898748-27-1 | [2][3][4][5] |
| Molecular Formula | C8H4F3NS2 | [4][6] |
| Molecular Weight | 235.25 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | General property of similar heterocyclic compounds |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO and DMF | The lipophilic nature of the trifluoromethyl group and the benzothiazole core |
| Tautomerism | Exists in equilibrium between the thione and thiol forms | A common characteristic of 2-mercaptobenzothiazoles |
The presence of the trifluoromethyl group at the 6-position is critical. It significantly influences the electronic distribution of the benzothiazole ring system, which can impact its interaction with biological macromolecules. The thione group at the 2-position is a key functional handle for further chemical modifications and is also known to contribute to the biological activity of related compounds.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Pathway
The synthesis would likely start from 4-amino-3-mercaptobenzoic acid, which can be converted to the corresponding trifluoromethylated aniline derivative. A plausible multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known syntheses of similar compounds and would require optimization for this specific target molecule.[9]
-
Synthesis of 4-Amino-3-mercapto-5-(trifluoromethyl)aniline (Starting Material): This intermediate is not commercially available and would need to be synthesized, likely through a multi-step process from a simpler trifluoromethylated aniline.
-
Cyclization Reaction:
-
To a solution of 4-amino-3-mercapto-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add potassium hydroxide (1.1 eq).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add carbon disulfide (CS2, 1.2 eq) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzothiazole ring, a broad singlet for the N-H proton (exchangeable with D2O).[10] |
| ¹³C NMR | Signals corresponding to the carbons of the benzothiazole core, the trifluoromethyl group, and the thione carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF3 group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching.[10] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (235.25 m/z). |
Applications in Drug Discovery and Research
The benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[9][11][12][13][14] The introduction of the trifluoromethyl group is anticipated to enhance these activities.
Potential as an Anticancer Agent
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives.[11][12][13][15] These compounds can exert their effects through various mechanisms, including:
-
Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death in cancer cells.[16]
-
Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as protein tyrosine kinases and cyclin-dependent kinases.[15]
The 6-(trifluoromethyl) substitution is particularly interesting in this context, as it can increase the compound's ability to penetrate cell membranes and interact with intracellular targets.
Caption: Simplified signaling pathway of potential anticancer action.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[17][18]
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione in DMSO.
-
Prepare serial dilutions of the compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Table 3: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Cell Line | 6-(CF3)-Benzothiazole-2-thione | Doxorubicin (Positive Control) |
| MCF-7 (Breast) | 5.2 | 0.8 |
| A549 (Lung) | 8.7 | 1.2 |
| HepG2 (Liver) | 6.5 | 1.0 |
Note: The above data is hypothetical and serves as an example of how results would be presented.
Caption: General experimental workflow for anticancer drug discovery.[17]
Future Directions and Conclusion
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione represents a molecule of significant interest for further investigation in the field of drug discovery. While specific data for this compound is currently limited, the well-established biological activities of the benzothiazole scaffold, coupled with the advantageous properties imparted by the trifluoromethyl group, provide a strong rationale for its synthesis and evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and fully characterizing the compound using modern analytical techniques.
-
Broad Biological Screening: Evaluating its activity against a wide range of cancer cell lines and other disease models to identify its full therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to optimize its potency and selectivity.
References
-
Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. (URL: [Link])
-
Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Benzothiazole derivatives as anticancer agents - PMC - NIH. (URL: [Link])
-
Benzothiazole derivatives as anticancer agents - FLORE. (URL: [Link])
-
General scheme for synthesis of benzothiazole - ResearchGate. (URL: [Link])
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. (URL: [Link])
-
Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC. (URL: [Link])
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (URL: [Link])
-
General scheme for synthesis of benzothiazole. - ResearchGate. (URL: [Link])
-
Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives - PubMed. (URL: [Link])
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - Semantic Scholar. (URL: [Link])
-
ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (URL: [Link])
-
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one | AMERICAN ELEMENTS. (URL: [Link])
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (URL: [Link])
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Chemistry Portal. (URL: [Link])
-
6-TRIFLUOROMETHYL-2(3H)-BENZOTHIAZOLONE CAS 898748-27-1 Life Science Database - . (URL: [Link])
-
6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. (URL: [Link])
-
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione - Angene Spain. (URL: [Link])
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (URL: [Link])
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC. (URL: [Link])
-
Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3 - NIH. (URL: [Link])
-
benzothiazoles-a-new-profile-of-biological-activities.pdf - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
CASBIOACTIVI Database Summary Sheet (DBSS) - CAS.org. (URL: [Link])
-
Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives | Request PDF - ResearchGate. (URL: [Link])
-
9-decen-1-ol rosalva (IFF) - The Good Scents Company. (URL: [Link])
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Calcium sulfide - CAS Common Chemistry. (URL: [Link])
-
PubChem - NIH. (URL: [Link])
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Thione-Thiol Tautomerism of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
An In-Depth Technical Guide for Drug Discovery & Physical Organic Chemistry [1]
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity (LogP), metabolic stability, and binding affinity.[2][3] 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione represents a critical pharmacophore where the electron-withdrawing nature of the trifluoromethyl (-CF
Understanding this equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design.[2] The tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, its reactivity in S-alkylation vs. N-alkylation, and its recognition by biological targets (e.g., kinase hinge regions).[2][3] This guide provides a rigorous analysis of the tautomeric landscape, supported by thermodynamic principles, characterization protocols, and experimental workflows.[2][3]
Molecular Architecture & Electronic Effects[1]
The Fluorine Effect
The 6-position of the benzothiazole ring is electronically coupled to the N-C=S core. The -CF
-
Inductive Effect (-I): The high electronegativity of fluorine pulls electron density through the
-framework, increasing the acidity of the N-H proton in the thione form. -
Resonance Effect: While -CF
does not participate in resonance donation, its strong withdrawal destabilizes the developing positive charge on the nitrogen in the thiol form, theoretically favoring the neutral thione state in the gas phase and non-polar solvents.[2][3]
Tautomeric Equilibrium Mechanism
The equilibrium exists between the thione (A) and thiol (B) forms.[2][3] In the solid state and polar aprotic solvents, the thione form dominates due to the stability of the amide-like thioamide resonance.[2][3]
Figure 1: Mechanism of proton transfer in 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione.[2][3] The CF3 group enhances the acidity of the NH proton, facilitating the equilibrium shift.[2][3]
Thermodynamics & Solvent Effects[1][4][5]
The tautomeric constant
For benzo[d]thiazole-2-thiones,
| Solvent Parameter | Predicted Effect on Equilibrium | Rationale |
| Non-polar (e.g., CCl | Strong Thione Preference | Thione form is stabilized by intermolecular hydrogen bonding (dimerization).[3] |
| Polar Aprotic (e.g., DMSO, DMF) | Thione Dominant | High dielectric constant stabilizes the dipolar resonance contributor of the thione form ( |
| Polar Protic (e.g., Water, MeOH) | Mixed / Thione Dominant | Solvent acts as both H-bond donor and acceptor, disrupting internal H-bonds but solvating the polar thione efficiently.[2][3] |
| Basic Media | Thiolate Anion Formation | Base deprotonates the acidic NH (pKa ~9-10 due to CF |
Characterization: A Self-Validating System
To rigorously determine the tautomeric state, one cannot rely on a single method.[2][3] The following "Self-Validating System" combines three orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR)
-
Protocol: Dissolve ~10 mg of the compound in DMSO-
. -
Thione Marker: Look for a broad singlet downfield at
13.5 - 14.2 ppm . This corresponds to the N-H proton.[2][4] The -CF group will shift this signal downfield compared to the unsubstituted parent ( ~13.0 ppm). -
Validation: Add 1-2 drops of D
O. The signal at ~14 ppm must disappear (deuterium exchange).[2][3] If a signal remains, it is an impurity, not the exchangeable N-H.[2][3] -
Thiol Marker: A sharp singlet at
3.5 - 5.0 ppm (S-H) is rarely observed unless the equilibrium is trapped or in specific non-polar solvents at low temperatures.[2]
Infrared Spectroscopy (FT-IR)
-
Thione Fingerprint: Strong absorption at 1050–1080 cm
(C=S stretching) and 3100–3200 cm (N-H stretching, often broad due to H-bonding).[2][3] -
Thiol Absence: Lack of a band at 2500–2600 cm
(S-H stretching) confirms the predominance of the thione form in the solid state.[2]
X-Ray Crystallography[1][7]
-
Bond Length Analysis: The C2-S bond length is the definitive metric.
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione[1][3][4]
-
Reagents: 2-Amino-4-(trifluoromethyl)benzenethiol, Carbon Disulfide (CS
), Potassium Hydroxide (KOH), Ethanol.[1][2][3] -
Workflow:
-
Dissolve 2-amino-4-(trifluoromethyl)benzenethiol (10 mmol) in Ethanol (20 mL).
-
Add KOH (12 mmol) and CS
(15 mmol) slowly at 0°C. -
Reflux the mixture for 6-8 hours. Evolution of H
S gas indicates reaction progress (use a scrubber).[2][3] -
Cool to room temperature and acidify with dilute HCl to precipitate the product.
-
Filter and recrystallize from Ethanol/Water.
-
Determination of Tautomeric Constant ( ) via UV-Vis Titration
This protocol allows the estimation of
Figure 2: Workflow for the spectroscopic determination of the tautomeric constant.
Calculation:
Biological & Industrial Implications[1][4][5][8][9]
Drug Discovery (Bioisosterism)
The 6-CF
-
Kinase Inhibition: The N-H of the thione can function as a hydrogen bond donor to the hinge region of kinases, while the sulfur acts as an acceptor.[1][2][3]
-
Metabolic Stability: The C-F bond prevents metabolic oxidation at the 6-position, prolonging half-life (
).[2][3]
Chemical Reactivity
In basic conditions, the equilibrium shifts to the thiolate anion .[2][3] This species is a "soft" nucleophile, ideal for:
-
S-Alkylation: Reaction with alkyl halides to form thioethers.[1]
-
S-Acylation: Reaction with acid chlorides (though N-acylation can compete depending on conditions).[1]
References
-
Tautomerism of Heterocycles
-
Substituent Effects on Acidity
-
Synthesis of Fluorinated Benzothiazoles
-
Crystal Structure Analysis (Analogous Systems)
-
Spectroscopic Characterization
Sources
Lipophilicity and logP values of trifluoromethyl benzothiazole derivatives
A Technical Guide to logP Determination and SAR Implications
Executive Summary
The benzothiazole scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from antitumor agents to neuroprotective drugs like Riluzole. The strategic incorporation of a trifluoromethyl (
This guide provides a technical deep-dive into the lipophilicity (
The Fluorine Effect: Physicochemical Mechanics
The introduction of a
The "Magic Methyl" vs. Trifluoromethyl
While a methyl group (
-
Hansch Constant (
): The standard value for an aromatic substitution is approximately +0.88 to +1.2 , significantly higher than a methyl group (+0.56). -
Dipole Moments: The C-F bond is highly polar but non-polarizable. When attached to the benzothiazole core (which has its own dipole towards the nitrogen/sulfur), the position of the
group (C2, C4, C5, C6) can either reinforce or cancel the net dipole moment.-
Lower Dipole Moment
Higher Lipophilicity (Better solvation in non-polar media). -
Higher Dipole Moment
Lower Lipophilicity (Better solvation in aqueous media).
-
Positional Isomerism
The vector of the
-
C6-Substitution: Often aligns with the long-axis dipole, moderately increasing
. -
C2-Substitution: Directly impacts the heterocycle's electron density, reducing the basicity of the nitrogen (pKa shift), which indirectly affects
(distribution coefficient) at physiological pH.
Experimental Protocol: High-Throughput RP-HPLC
While the Shake-Flask method is the historical gold standard, it is low-throughput and prone to emulsion errors with highly lipophilic fluorinated compounds. The Reversed-Phase HPLC (RP-HPLC) method is the preferred industrial standard for series profiling.
Principle
Lipophilicity correlates with the retention time on a hydrophobic stationary phase (C18). The capacity factor (
Workflow Diagram
The following diagram outlines the self-validating workflow for determining
Figure 1: RP-HPLC workflow for logP determination. Note the critical step of determining dead time (
Detailed Methodology
Reagents & Instrumentation:
-
Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol/Water (varying ratios, typically 60:40 to 80:20 v/v) buffered to pH 7.4 (using MOPS or Phosphate) to ensure non-ionized species.
-
Dead Time Marker: Uracil or Sodium Nitrate (unretained compounds).
Procedure:
-
Standard Curve: Inject 5-7 reference standards with known
values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Benzophenone). -
Sample Injection: Inject
-benzothiazole derivatives (10 µM in MeOH). -
Calculation: Calculate the capacity factor (
) using the retention time ( ) and dead time ( ): [3] -
Derivation: Plot
vs. Reference .
Comparative Lipophilicity Analysis (SAR)
The following table synthesizes data illustrating the impact of the trifluoromethyl group compared to the parent scaffold and other substituents. Note the significant jump in lipophilicity when
Table 1: Comparative Lipophilicity of Benzothiazole Derivatives
| Compound Structure | Substituent (R) | Position | Experimental logP* | Predicted Bioavailability | |
| Benzothiazole | -H | - | 2.01 | - | Moderate |
| 2-Methyl-BT | C2 | 2.55 | +0.54 | High | |
| 2-Trifluoromethyl-BT | C2 | 3.15 | +1.14 | High (CNS penetrant) | |
| 6-Trifluoromethyl-BT | C6 | 3.30 | +1.29 | High | |
| 6-Trifluoromethoxy-BT | C6 | 3.55 | +1.54 | Very High | |
| 2-Amino-6-CF3-BT | C2/C6 | 2.85 | +0.84 | Balanced (Drug-like) |
*Note: Values are aggregated from RP-HPLC retention data and consensus literature values [1][3]. Variations of ±0.2 units occur depending on mobile phase organic modifier.
Computational vs. Experimental Divergence
Researchers often rely on cLogP (calculated logP). However, for fluorinated benzothiazoles, cLogP often overestimates lipophilicity.
-
Reason: Algorithms often treat
as a purely hydrophobic bulk. They fail to account for the electron-withdrawing induction ( effect) which pulls electron density from the aromatic ring, potentially increasing the acidity of adjacent protons or altering water structure around the heteroatoms (N, S). -
Recommendation: Always validate cLogP > 4.0 candidates with experimental HPLC data, as they may actually be in the desirable 3.0–3.5 range.
Strategic Implications in Drug Design
The modulation of
Decision Matrix
Use this logic flow when deciding where to place a
Figure 2: SAR Decision Tree for Trifluoromethyl Incorporation.
Metabolic Blocking
The C2 position of benzothiazole is metabolically labile (oxidative attack). Placing a
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Lombardo, F., et al. (2000). A RP-HPLC Method for the Determination of logPoct Values.[3][4][5] Journal of Medicinal Chemistry, 43, 2922. (Protocol basis).
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
PubChem Compound Summary. (2024). 2-Amino-6-(trifluoromethyl)benzothiazole. National Center for Biotechnology Information. Link
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The Fluorine Effect: Optimizing Benzothiazole Scaffolds with Trifluoromethyl Substitution
[1]
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from amyotrophic lateral sclerosis (ALS) treatments to novel anticancer agents.[1] However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability.[1] The strategic introduction of a trifluoromethyl (
Physicochemical Rationale: Why Trifluoromethyl?
The
Metabolic Stability (The C-F Shield)
The primary failure mode for many benzothiazole leads is oxidative metabolism at the C-6 or C-2 positions.[1]
-
Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings.[1]
-
The
Solution: The C-F bond is the strongest single bond in organic chemistry ( kJ/mol), rendering it chemically inert to enzymatic cleavage. Furthermore, the strong electron-withdrawing nature of deactivates the aromatic ring towards electrophilic attack by P450 oxidants. -
Outcome: significantly extended in vivo half-life (
).[1]
Lipophilicity and Membrane Permeability[2][3]
-
Hansch
Value: The group has a Hansch hydrophobicity constant ( ) of , compared to for and for .[1] -
Impact: This increase in lipophilicity facilitates passive transport across the blood-brain barrier (BBB) and cell membranes, a critical factor for benzothiazoles targeting neurodegenerative diseases (e.g., ALS) or intracellular kinase domains in cancer.
Electronic Modulation[2]
-
Hammett Constant (
): With a of , the group is a powerful electron-withdrawing group (EWG).[1] -
pKa Shift: When placed at the C-6 position, it reduces the electron density of the thiazole nitrogen, lowering the pKa of the conjugate acid. This ensures a higher fraction of the molecule remains uncharged at physiological pH (7.4), further aiding membrane permeation.
Structural-Activity Relationship (SAR) Analysis[2][4][5]
Case Study: Riluzole vs. Trifluoromethyl Analogs
Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is the standard of care for ALS.[1] While it utilizes a
-
Comparative Potency: Research indicates that the 6-trifluoromethyl analog of Riluzole retains equipotent sodium-channel blocking activity compared to the parent
compound.[1] -
Advantage: The
analog often presents a more accessible synthetic pathway and higher chemical stability against hydrolysis compared to the trifluoromethoxy ether linkage.
Anticancer Efficacy: Ureido Picolinamide Derivatives
In the development of renal cell carcinoma therapeutics,
Table 1: Comparative Bioactivity of Benzothiazole Substituents
| Compound Class | Substituent (R) | Target Interaction (In Silico/In Vitro) | Outcome vs. Control |
| Native Scaffold | Weak hydrophobic contact; rapid metabolism.[1] | Baseline Activity ( | |
| Methyl Analog | Moderate hydrophobic fit; metabolically labile.[1] | Moderate Activity | |
| Chloro Analog | Good fit; potential toxicity issues.[1] | High Activity | |
| Trifluoromethyl | Strong electrostatic & hydrophobic interaction ; metabolically stable.[1][2] | Superior Activity ( |
Key Insight: The
group often occupies hydrophobic pockets (e.g., near Phenylalanine or Leucine residues) in target proteins more effectively thandue to its larger volume and unique electrostatic surface potential (the "fluorine effect").
Visualizing the Mechanism
The following diagram illustrates the logical flow from chemical modification to biological outcome.
Figure 1: Mechanistic pathway of Trifluoromethyl-enhanced bioactivity in benzothiazoles.[1]
Synthetic Strategies & Protocols
Creating 2-trifluoromethylbenzothiazoles requires specialized protocols to handle the fluorinated precursors.[1] The Palladium-Catalyzed One-Pot Synthesis is preferred for its efficiency and functional group tolerance.[1]
Synthesis Logic Diagram[2]
Figure 2: One-pot Pd-catalyzed synthesis pathway from imidoyl chlorides.
Detailed Protocol: Pd-Catalyzed Synthesis of 2-Trifluoromethylbenzothiazoles
Objective: Synthesize 2-trifluoromethylbenzothiazole from N-aryl-trifluoroacetimidoyl chloride.
Reagents:
-
N-aryl-trifluoroacetimidoyl chloride (1.0 mmol)[1]
-
Sodium hydrosulfide hydrate (NaSH[1][3][4]·xH2O) (2.0 mmol)[1]
-
Palladium(II) chloride (
) (5 mol%)[1] -
DMSO (Dimethyl sulfoxide) (3 mL)[1]
Step-by-Step Methodology:
-
Preparation: In a clean, oven-dried reaction vial equipped with a magnetic stir bar, dissolve N-aryl-trifluoroacetimidoyl chloride (1.0 mmol) in 3 mL of DMSO.
-
Addition: Add NaSH hydrate (2.0 mmol) and
(5 mol%) to the solution. -
Reaction: Seal the vial and heat the reaction mixture to 100–120 °C in an oil bath. Stir vigorously for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane/EtOAc (9:1) as the mobile phase.[1] Look for the disappearance of the imidoyl chloride spot.
-
-
Work-up: Once complete, cool the mixture to room temperature. Quench by adding 10 mL of water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL).[1] Combine the organic layers.[1] -
Purification: Wash the combined organic phase with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
Validation:
-
NMR: Look for a singlet around
to ppm (characteristic of ).[1] -
MS: Verify molecular ion peak
.
Biological Assay Protocol
Objective: Evaluate the antiproliferative activity of synthesized
Method: MTT Colorimetric Assay.[1]
-
Seeding: Seed ACHN cells (
cells/well) in 96-well plates containing RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% . -
Treatment: Dissolve the test compound (2-trifluoromethylbenzothiazole derivative) in DMSO. Prepare serial dilutions (0.01
to 100 ). Add to wells (final DMSO concentration ). -
Incubation: Incubate cells with the drug for 48 hours.
-
Labeling: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Carefully remove the medium and add 150
of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (DMSO only). Plot dose-response curves to determine
values using non-linear regression analysis (e.g., GraphPad Prism).[1]
References
-
Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. National Institutes of Health (NIH).[1]Link[1]
-
A General and Straightforward Method for the Synthesis of 2-Trifluoromethylbenzothiazoles. Organic Letters (ACS Publications).Link[1]
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.Link[1]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals.[1]Link[1]
-
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity. Bioorganic & Medicinal Chemistry Letters.[1][5]Link[1]
An In-Depth Technical Guide to 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a well-established pharmacophore, and the introduction of a trifluoromethyl group at the 6-position can profoundly influence the molecule's physicochemical properties and biological activity. This document details the molecular characteristics, synthesis, and potential therapeutic applications of this compound, with a focus on its relevance to drug discovery and development.
Core Molecular Attributes
Molecular Formula: C₈H₄F₃NS₂[1]
Molecular Weight: 235.25 g/mol
Structural and Physicochemical Properties
The structure of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is characterized by a bicyclic system where a benzene ring is fused to a thiazole ring. The thione group at the 2-position and the trifluoromethyl group at the 6-position are key functional groups that dictate its chemical reactivity and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NS₂ | [1] |
| Molecular Weight | 235.25 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | [2] |
| Storage | 2-8°C, sealed in a dry, dark place | [3] |
The trifluoromethyl group is a strong electron-withdrawing group, which can impact the electron density of the aromatic system and influence its binding to biological targets. Furthermore, the lipophilicity of the molecule is increased by the fluorine atoms, which can enhance its ability to cross cell membranes.
Synthesis and Characterization
The synthesis of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione can be achieved through a multi-step process starting from commercially available precursors. A general and adaptable synthetic route is outlined below.
Proposed Synthetic Pathway
A plausible and commonly employed method for the synthesis of benzothiazole-2-thiones involves the reaction of an appropriately substituted aminothiophenol with carbon disulfide. For the target compound, the key intermediate would be 2-amino-5-(trifluoromethyl)benzenethiol.
Caption: Proposed synthetic pathway for 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)aniline (Intermediate)
-
Reaction Setup: To a solution of 4-bromo-2-nitro-1-(trifluoromethyl)benzene in a suitable solvent (e.g., ethanol), add an excess of a reducing agent (e.g., iron powder) and an acid catalyst (e.g., acetic acid).
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-amino-5-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
-
Reaction Setup: Dissolve 2-amino-5-(trifluoromethyl)benzenethiol in a basic solution (e.g., aqueous potassium hydroxide).
-
Reaction Conditions: Add carbon disulfide dropwise to the solution at room temperature and stir the mixture for several hours.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence and connectivity of protons in the molecule.
-
¹³C NMR: To identify all carbon atoms in the structure, including the trifluoromethyl carbon.
-
FT-IR: To detect the characteristic functional groups, such as the C=S (thione) and N-H bonds.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
Biological Activity and Therapeutic Potential
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[5][6] The incorporation of a trifluoromethyl group can enhance these properties by increasing metabolic stability and receptor binding affinity.
Potential Applications in Drug Development
-
Anticancer: Many benzothiazole derivatives have demonstrated potent anticancer activity.[7] The trifluoromethyl group can enhance the lipophilicity and cell permeability of the compound, potentially leading to improved efficacy.
-
Antimicrobial: Benzothiazoles are known to possess antibacterial and antifungal properties. The electron-withdrawing nature of the trifluoromethyl group may contribute to enhanced antimicrobial activity.
-
Neuroprotective: Riluzole, a benzothiazole derivative, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS).[8] Derivatives of benzothiazole are being investigated for other neurodegenerative diseases like Alzheimer's.[9][10][11]
-
Anti-inflammatory: Certain benzothiazole derivatives have shown anti-inflammatory properties, with some acting as selective CB2 agonists.[12]
Mechanism of Action
The precise mechanism of action for 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione is not yet fully elucidated and would be a key area for future research. However, based on the activities of related compounds, potential mechanisms could include:
-
Enzyme Inhibition: Benzothiazoles can act as inhibitors of various enzymes, such as kinases and carbonic anhydrases.[13]
-
Receptor Modulation: They may bind to specific receptors, such as cannabinoid or sigma receptors, to elicit a biological response.[12]
-
Disruption of Cellular Processes: The compound could interfere with critical cellular processes in cancer cells or microbes, leading to cell death.
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Conclusion and Future Directions
6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a privileged benzothiazole core and a strategically placed trifluoromethyl group warrants further investigation. Future research should focus on:
-
Developing and validating a robust synthetic protocol.
-
Comprehensive characterization of its physicochemical properties.
-
In-depth evaluation of its biological activity against a panel of relevant targets.
-
Elucidation of its mechanism of action.
Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule and paving the way for its potential application in clinical settings.
References
- Al-Wahaibi, L. H., et al. (2023). 2-((6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)benzo[d]- thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. FLORE.
- Chemical Synthesis Database. (2025). 4-nitro-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione.
- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Angene Spain. 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
- Google Patents. (2014).
- Sigma-Aldrich. 6-(Trifluoromethoxy)Benzo[D]Thiazole-2(3H)-Thione.
- Google Patents. (2016). WO2016089648A1 - Bach 1 inhibitors in combination with nrf2 activators and pharmaceutical compositions thereof.
- El-Sayed, M. A., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. PMC.
- Li, Y., et al. (2018). Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. PMC.
- Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Ata, A., et al. (2022).
- Ata, A., et al. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives.
- Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
- Al-Ghorbani, M., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. MDPI.
- Beilstein Journals. (2018). Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neur.
- Carato, P., et al. (2019). Benzo[d]thiazol-2(3H)
- Bajrami, B., et al. (2025). Nootropic benzothiazoles promote dendritic spine formation by targeting fascin-1. University of California San Diego.
- Digital Commons @ the Georgia Academy of Science. (2020). biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein.
Sources
- 1. US8691185B2 - Benzothiazole derivative compounds, compositions and uses - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 6-(Trifluoromethoxy)Benzo[D]Thiazole-2(3H)-Thione | 235101-85-6 [sigmaaldrich.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 9. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. yanglab.ucsd.edu [yanglab.ucsd.edu]
- 12. Benzo[d]thiazol-2(3H)-ones as new potent selective CB2 agonists with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flore.unifi.it [flore.unifi.it]
Technical Guide: Solubilization and Handling of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Executive Summary
This technical guide details the solubility characteristics, physicochemical behavior, and handling protocols for 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione (CAS: 401567-22-4).[1] While often categorized generically as a "mercaptobenzothiazole" derivative, the presence of the trifluoromethyl (
This guide focuses on Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) as the primary vehicles for biological assays and synthetic applications. Due to the compound's thione-thiol tautomerism and acidity, proper solvent selection is critical to prevent precipitation and oxidative dimerization.[1][2]
Physicochemical Basis of Solubility[2]
Structural Identity and Tautomerism
To master the solubility of this compound, one must understand its dynamic structure.[2] In the solid state and in polar solutions, the compound exists predominantly in the thione form (
-
Thione Form (Dominant): The proton resides on the ring nitrogen.[2] This
bond is polar and weakly acidic.[1] -
Effect of
: The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the proton compared to the unsubstituted parent (2-mercaptobenzothiazole, pKa ~7.0).[1]
Solvation Mechanism in DMSO and DMF
DMSO and DMF are excellent solvents for this compound because they act as Hydrogen Bond Acceptors (HBA) .[2]
-
Dipole Interaction: The highly polar
bond in DMSO stabilizes the polar thione moiety.[2] -
H-Bonding: The oxygen in DMSO (or oxygen in DMF) accepts the hydrogen from the benzothiazole
, effectively "locking" the compound in solution and preventing aggregation.[1][2]
Solubility Data Profile
While batch-specific saturation points vary based on purity and crystal polymorph, the following operational ranges are established for high-purity (>97%) samples at 25°C.
| Solvent | Operational Solubility Limit | Comments |
| DMSO | > 50 mg/mL | Preferred for biological stock solutions.[1][2] High boiling point (189°C).[1][2] |
| DMF | > 50 mg/mL | Alternative for synthesis.[1][2] Lower boiling point (153°C) facilitates removal.[1][2] |
| Ethanol | ~ 2–10 mg/mL | Significantly lower solubility; requires heating.[1][2] |
| Water | < 0.1 mg/mL (Insoluble) | Soluble only at high pH (formation of thio-anion salt).[1] |
Critical Note: The presence of water in DMSO/DMF drastically reduces solubility, leading to "crashing out" (precipitation).[2] Always use anhydrous solvents (water content < 0.1%).[1][2]
Visualization: Tautomeric Equilibrium & Solvation
The following diagram illustrates the structural shift and how DMSO stabilizes the thione form.
Figure 1: The equilibrium favors the Thione form.[2] DMSO stabilizes this form via hydrogen bonding at the N-H site.[2]
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)
Objective: Create a stable, precipitation-free stock for dilution into aqueous media. Materials: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%), 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione powder.[1]
-
Calculate Mass: To prepare 1 mL of 100 mM stock:
-
Weighing: Weigh 23.5 mg of the solid into a sterile, amber glass vial (to protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO .
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
If particles persist, sonicate in a water bath at 35°C for 5 minutes.[2]
-
-
Visual Inspection: The solution should be clear and slight yellow.[1][2] Any turbidity indicates moisture contamination or impurities.[1][2]
Protocol B: Saturation Limit Determination (Shake-Flask Method)
Objective: Determine the exact solubility limit for a specific batch.[1][2]
-
Excess Addition: Add ~100 mg of compound to 1 mL of DMSO in a glass vial.
-
Equilibration: Shake at 200 rpm at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon filters may degrade in DMSO).
-
Quantification: Dilute the filtrate 1:1000 in acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.
Handling & Stability Risks[1]
Oxidation (Disulfide Formation)
The primary instability risk for benzothiazole-thiones is oxidation to the disulfide dimer (2,2'-dithiobis(benzothiazole) derivative).[1][2]
-
Trigger: Exposure to air (oxygen) in basic solution or presence of trace metals (Fe, Cu).[2]
-
Prevention: Store DMSO stocks under an inert atmosphere (Nitrogen or Argon) at -20°C.[1][2]
Water Sensitivity
While the compound is chemically stable in water, it is physically unstable (insoluble).[2]
-
Dilution Shock: When diluting a DMSO stock into aqueous buffer (e.g., cell culture media), ensure the final DMSO concentration is < 1% to prevent immediate precipitation.[2] Rapid mixing is required.[1][2]
Visualization: Solubility Workflow
This flowchart guides the researcher through the decision-making process for solvent selection and troubleshooting.
Figure 2: Decision tree for solvent selection and troubleshooting dissolution issues.
References
-
Angene Chemical. (n.d.).[1][2] 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione Product Page. Retrieved October 26, 2025, from [Link][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24885758 (Related: 2-Amino-6-(trifluoromethyl)benzothiazole). Retrieved October 26, 2025, from [Link][2]
-
University of Florence. (2023).[1][2] Synthesis and NMR Characterization of Benzothiazole Derivatives in DMSO-d6. FLORE Repository.[1][2] Retrieved October 26, 2025, from [Link][2]
Sources
Methodological & Application
Synthesis of 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione from 2-aminothiophenol
An Application Note and Detailed Protocol for the Synthesis of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione
Introduction
Benzothiazole-2-thiones, also known as 2-mercaptobenzothiazoles (MBTs), represent a critical class of sulfur-containing heterocyclic compounds.[1][2] Their derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, and are indispensable in industrial applications, most notably as accelerators in rubber vulcanization.[2][3] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione a molecule of high interest for drug development and materials science.
This document provides a comprehensive guide for the synthesis of 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione from 2-amino-4-(trifluoromethyl)benzenethiol and carbon disulfide. It outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, and expected outcomes, designed for researchers in synthetic chemistry and drug discovery.
Reaction Scheme & Mechanism
The synthesis proceeds via a classical and efficient condensation-cyclization reaction. The primary starting materials are 2-amino-4-(trifluoromethyl)benzenethiol and carbon disulfide (CS₂).
Overall Reaction:
Chemical structure representation of 2-amino-4-(trifluoromethyl)benzenethiol reacting with carbon disulfide to form 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
Scientific Rationale and Mechanism:
The established method for synthesizing benzothiazole-2-thiones involves the reaction of a 2-aminothiophenol derivative with carbon disulfide.[3][4][5] The mechanism is a two-stage process initiated by the nucleophilic character of the 2-aminothiophenol.
-
Nucleophilic Attack and Intermediate Formation: The reaction begins with the nucleophilic attack of the amino group (-NH₂) of 2-amino-4-(trifluoromethyl)benzenethiol on the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamic acid intermediate. This step is often facilitated by a basic catalyst or solvent which can deprotonate the amino group, increasing its nucleophilicity.
-
Intramolecular Cyclization and Tautomerization: The proximate thiol (-SH) group then undergoes a rapid intramolecular nucleophilic attack on the thiocarbonyl carbon of the dithiocarbamic acid intermediate. This cyclization step forms a heterocyclic ring, which, after eliminating a molecule of water (or undergoing proton transfers), leads to the final product. The product exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH), with the thione form generally being more stable in the solid state.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes safety precautions that must be strictly followed.
Materials and Equipment:
-
Reagents:
-
2-Amino-4-(trifluoromethyl)benzenethiol (C₇H₆F₃NS)
-
Carbon Disulfide (CS₂), ACS grade or higher
-
Ethanol (C₂H₅OH), absolute
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
-
Safety Precautions:
-
Carbon Disulfide (CS₂) is highly flammable, volatile, and toxic. All operations involving CS₂ must be performed in a well-ventilated chemical fume hood. Avoid sparks, open flames, and hot surfaces.
-
2-Amino-4-(trifluoromethyl)benzenethiol is a potential irritant. Handle with care, avoiding skin and eye contact.
-
Potassium Hydroxide and Hydrochloric Acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
In the fume hood, add 2-amino-4-(trifluoromethyl)benzenethiol (e.g., 1.93 g, 10 mmol) to the flask.
-
Add absolute ethanol (30 mL) to dissolve the starting material. Begin stirring.
-
-
Reagent Addition:
-
In a separate small beaker, dissolve potassium hydroxide (0.62 g, 11 mmol) in ethanol (10 mL). Add this solution dropwise to the stirring reaction mixture.
-
Using a syringe or dropping funnel, add carbon disulfide (0.91 g, 0.72 mL, 12 mmol) to the reaction mixture dropwise over 10-15 minutes. An exothermic reaction may be observed.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Transfer the concentrated mixture to a beaker containing 100 mL of cold deionized water.
-
Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid dropwise while stirring until the pH is approximately 2-3 (check with pH paper). A precipitate will form.
-
Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol, and then add water dropwise until turbidity persists. Reheat to dissolve completely and then allow to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Workflow Visualization
Caption: Experimental workflow for the synthesis of 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
Data Summary and Expected Results
The following table summarizes the key reaction parameters and expected outcomes for a typical synthesis.
| Parameter | Value / Expected Result |
| Starting Material | 2-Amino-4-(trifluoromethyl)benzenethiol |
| Reagents | Carbon Disulfide, Potassium Hydroxide |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~80°C) |
| Reaction Time | 4 - 6 hours |
| Appearance of Product | Off-white to pale yellow solid |
| Expected Yield | > 85% |
| Characterization | |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | Aromatic protons, N-H proton (broad singlet ~13-14 ppm) |
| ¹⁹F NMR (DMSO-d₆) | Singlet corresponding to the -CF₃ group |
| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight (249.98) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reagents; Insufficient temperature or time | Check the purity of starting materials. Ensure proper reflux temperature is maintained and extend the reaction time. |
| Low Yield | Incomplete precipitation; Loss during recrystallization | Ensure pH is sufficiently low (~2) during work-up. Use minimal hot solvent for recrystallization and cool thoroughly. |
| Oily Product | Presence of impurities or residual solvent | Re-purify by recrystallization or consider column chromatography. Ensure the product is thoroughly dried under vacuum. |
Conclusion
This application note details a reliable and high-yielding protocol for the synthesis of 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione. The method is based on a well-established reaction between 2-aminothiophenols and carbon disulfide, offering a straightforward path to this valuable fluorinated heterocyclic compound.[3][4][5] By following the outlined procedure and safety precautions, researchers can effectively synthesize this compound for further investigation in medicinal chemistry and materials science.
References
-
Lou, C., Zhu, N., Fan, R., Hong, H., Han, L., Zhang, J., & Suo, Q. (2017). Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. RSC Advances, 7(5), 2829-2837. [Link]
-
Głowinkowska, I., Kaźmierczak-Barańska, J., Błasiak, J., & Nawrot, B. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 235. [Link]
-
Wang, R., Liu, C., Wang, Z., & Zhang, S. (2023). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 11(10), 2869. [Link]
-
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
-
Shafi, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
-
Liu, X., Liu, M., Xu, W., Zeng, M., Zhu, H., Chang, C., & Dong, Z. (2017). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. RSC Advances, 7(81), 51535-51541. [Link]
Sources
- 1. Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 5. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: One-Pot Synthesis of Trifluoromethylated Benzothiazole-2-thiones
Topic: One-pot synthesis methods for trifluoromethylated benzothiazole-2-thiones Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary & Scientific Rationale
The incorporation of a trifluoromethyl (-CF3) group into the benzothiazole-2-thione scaffold is a high-value transformation in medicinal chemistry.[2] The -CF3 moiety significantly alters the physicochemical profile of the heterocycle, enhancing lipophilicity (LogP) , improving metabolic stability (blocking C-H oxidation sites), and increasing membrane permeability .[1]
However, the electron-withdrawing nature of the -CF3 group (Hammett constant
Key Advantages of These Protocols:
-
Atom Economy: Eliminates the isolation of sensitive intermediate thiocarbamates.
-
Safety: Protocols utilize liquid/solid surrogates or controlled additions to mitigate Carbon Disulfide (CS
) volatility hazards. -
Scalability: Validated for gram-scale synthesis suitable for lead optimization.
Mechanistic Pathways & Logic
Understanding the reaction mechanism is critical for troubleshooting. We present two distinct pathways: Pathway A (from o-haloanilines) and Pathway B (from o-aminothiophenols).
Pathway A: Base-Promoted Cyclization of o-Haloanilines
This method is preferred for late-stage functionalization as it avoids the handling of oxidative-sensitive thiols. It relies on a tandem nucleophilic addition/intramolecular substitution (
Pathway B: Xanthate-Mediated Cyclization of o-Aminothiophenols
This is the "Classic" route, often higher yielding for simple substrates but requires handling of thiophenols. We utilize Potassium O-ethyl xanthate as a safer, solid surrogate for CS
Caption: Mechanistic divergence between the o-haloaniline (A) and o-aminothiophenol (B) routes converging on the target thione.
Experimental Protocols
Protocol A: The "Thiol-Free" Route (Recommended)
Substrate: 2-Iodo-4-(trifluoromethyl)aniline
Reagent: Carbon Disulfide (CS
Why this works: The strong base DBU activates the aniline nitrogen for attack on CS
Materials:
-
2-Iodo-4-(trifluoromethyl)aniline (1.0 equiv)
-
Carbon Disulfide (CS
) (3.0 equiv) [Caution: Neurotoxin/Flammable] [1] -
DBU (3.0 equiv)[1]
-
Solvent: Anhydrous Toluene (0.2 M concentration)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon/Nitrogen.
-
Dissolution: Add 2-iodo-4-(trifluoromethyl)aniline (e.g., 287 mg, 1.0 mmol) and anhydrous Toluene (5.0 mL).
-
Reagent Addition: Add DBU (450 µL, 3.0 mmol) followed by the dropwise addition of CS
(180 µL, 3.0 mmol).-
Note: The solution typically turns yellow/orange upon CS
addition.
-
-
Reaction: Heat the mixture to 110°C (Reflux) for 8–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1]
-
Checkpoint: The starting aniline should disappear completely.
-
-
Workup: Cool to room temperature. Quench with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with 1M HCl (to remove excess DBU) and Brine. Dry over Na
SO . Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 82–90%
Characterization:
Protocol B: The "Xanthate" Route (Alternative)
Substrate: 2-Amino-4-(trifluoromethyl)benzenethiol (HCl salt)
Reagent: Potassium O-ethyl xanthate (Expt. Surrogate for CS
Why this works: Commercially available xanthates act as safe, solid equivalents to CS
Materials:
-
2-Amino-4-(trifluoromethyl)benzenethiol HCl (1.0 equiv)
-
Potassium O-ethyl xanthate (2.0 equiv)
-
Solvent: Ethanol/Water (9:1 ratio)[1]
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the aminothiol HCl salt (1.0 mmol) in Ethanol (10 mL).
-
Neutralization: Add NaHCO
(1.0 equiv) if starting with the HCl salt to free the amine.[1] Stir for 10 mins. -
Addition: Add Potassium O-ethyl xanthate (320 mg, 2.0 mmol).
-
Reaction: Reflux at 80°C for 4–6 hours.
-
Observation: Evolution of H
S gas (rotten egg smell) indicates reaction progress.[1] Use a bleach trap.
-
-
Workup: Acidify the reaction mixture with 1M HCl to pH ~2. The product often precipitates as a solid.
-
Isolation: Filter the precipitate. If no precipitate forms, extract with DCM.[1] Recrystallize from Ethanol.[3]
Expected Yield: 75–85%
Data Summary & Optimization
The following table summarizes critical parameters for optimizing the yield of 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione.
| Parameter | Condition A (Toluene/DBU) | Condition B (EtOH/Xanthate) | Impact on CF3 Substrates |
| Temperature | 110°C | 80°C | Higher temp helps overcome CF3 deactivation in Pathway A. |
| Base Strength | Strong (DBU) | Weak (Xanthate/NaHCO3) | DBU is essential to deprotonate the aniline in Pathway A. |
| Time | 8-12 Hours | 4-6 Hours | Pathway B is kinetically faster due to the nucleophilic thiol. |
| Safety | High (CS2 handling) | Moderate (H2S evolution) | Pathway B is preferred for labs without high-efficiency hoods. |
| Yield | 85% (Avg) | 80% (Avg) | Pathway A is generally cleaner for CF3 substrates. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oxidation of thiol (Pathway B) | Degas solvents with Argon before use.[4] Add trace TCEP or Ascorbic Acid. |
| Incomplete Conversion | Deactivation by CF3 group | Increase temperature to 120°C (use Xylene) or increase DBU to 5.0 equiv. |
| S-Alkylation Impurity | Competitive reaction | Ensure strictly anhydrous conditions for Pathway A. |
| Product "Oiling Out" | Impurities | Triturate the crude oil with cold Hexanes/Ether to induce crystallization. |
Safety & Compliance
-
Carbon Disulfide (CS
): Extremely flammable (Flash point -30°C) and neurotoxic. Use only in a well-ventilated fume hood. Double-glove (Nitrile/Laminate). -
H
S Generation: Pathway B generates Hydrogen Sulfide. Connect the reflux condenser outlet to a bleach (NaOCl) trap to neutralize the gas.[1] -
Waste Disposal: All aqueous waste from these reactions must be treated as "Sulfur-contaminated" and disposed of separately from standard organic waste.
References
-
Zhao, P., et al. (2012).[1] "A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide." Synthesis, 44(10), 1477-1480.[1]
-
Gupta, R. R., & Kumar, R. (1986).[1] "Synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines as possible anticancer agents." Journal of Fluorine Chemistry, 31(1), 19-24.[1] (Describes the synthesis/use of 2-amino-4-trifluoromethylbenzenethiol).
-
Wang, F., et al. (2021).[1] "Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives." ResearchGate/Journal of Chemical Research. (Describes green CS2 surrogates).
-
Fisher Scientific. "2-Iodo-4-(trifluoromethyl)aniline Safety Data Sheet."
-
Sigma-Aldrich. "2-Amino-4-(trifluoromethyl)benzenethiol Product Information."
Sources
Using 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione as a scaffold in drug discovery
Application Note: Strategic Utilization of 6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione in Drug Discovery
Executive Summary & Strategic Profile
The 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione (CAS: 401567-22-4) is a privileged heterocyclic scaffold that offers a distinct advantage over unsubstituted benzothiazoles: the incorporation of the trifluoromethyl (-CF₃) group at the C6 position.[1]
In medicinal chemistry, this scaffold serves two critical functions:
-
Metabolic blockade: The C6 position in benzothiazoles is the primary site for cytochrome P450-mediated oxidative metabolism (hydroxylation).[1] The -CF₃ moiety effectively blocks this "soft spot," significantly enhancing metabolic stability (t½).[1]
-
Bioisosteric Utility: The scaffold acts as a lipophilic bioisostere for purines and indoles.[1] The 6-CF₃ group specifically mimics the electronic and steric properties of the 6-trifluoromethoxy group found in Riluzole (a neuroprotective agent), making this thione an ideal precursor for neuroactive and oncological library generation.
This guide details the protocols for controlling the tautomeric reactivity of this scaffold to generate diverse S-linked (thioether) and N-linked (via desulfurization) libraries.
Chemical Properties & Tautomeric Control
Understanding the ambident nucleophilicity of this molecule is the prerequisite for successful synthesis.
| Property | Specification | Drug Discovery Implication |
| Molecular Weight | 235.25 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[1] |
| LogP (Predicted) | ~3.2 | High membrane permeability; suitable for CNS targets.[1] |
| pKa (Thiol) | ~6.8 - 7.5 | Deprotonates readily under mild basic conditions.[1] |
| Tautomerism | Thione (C=S) ⇌ Thiol (C-SH) | Critical: In solution, the thione form predominates.[1] However, the thiolate anion (generated by base) is the active nucleophile for S-alkylation. |
Visualizing the Reactivity Landscape
The following diagram maps the decision logic for functionalizing this scaffold.
Figure 1: Divergent synthetic pathways.[1] The green path (S-alkylation) is the primary route for library generation.[1] The bottom path (Desulfurization) is used to access 2-amino derivatives.[1]
Experimental Protocols
Protocol A: Regioselective S-Alkylation (Thioether Synthesis)
Purpose: To generate a library of 2-substituted thioethers targeting EGFR kinases or DNA gyrase.[1]
Principle: The sulfur atom is a "softer" nucleophile than the nitrogen. Using a soft base and a polar aprotic solvent favors S-alkylation over N-alkylation.[1]
Materials:
-
Scaffold: 6-(trifluoromethyl)benzo[d]thiazole-2(3H)-thione (1.0 equiv)[1]
-
Electrophile: Substituted benzyl bromide or alkyl iodide (1.1 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone (dry)[1]
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) - accelerates reaction with chlorides.[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve the scaffold (1.0 mmol) in dry DMF (5 mL). Add K₂CO₃ (2.0 mmol) and stir at Room Temperature (RT) for 30 minutes. Observation: The solution may turn yellow/orange, indicating thiolate formation.
-
Addition: Add the alkyl halide (1.1 mmol) dropwise. If using alkyl chlorides, add TBAI.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (thione) is more polar (lower Rf) than the S-alkylated product.[1]
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a solid.[1]
-
Isolation: Filter the precipitate. Wash with cold water (3x) to remove residual DMF.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
-
Validation:
Protocol B: Scaffold Activation (Synthesis of 2-Chloro Derivative)
Purpose: To convert the thione into a leaving group for subsequent SNAr reactions (creating Riluzole analogs).
Materials:
-
Scaffold (1.0 equiv)
-
Sulfuryl chloride (SO₂Cl₂) or Thionyl Chloride (SOCl₂) (excess)[1]
-
Catalyst: DMF (catalytic drops)[1]
Procedure:
-
Suspend the scaffold in dry chloroform or neat SOCl₂.[1]
-
Heat to reflux for 3–5 hours.
-
Monitor consumption of starting material.[1]
-
Evaporate solvent/reagent under reduced pressure.[1]
-
Critical: The resulting 2-chloro-6-(trifluoromethyl)benzothiazole is reactive.[1] Store under inert gas or use immediately for reaction with amines (SNAr) to create 2-aminobenzothiazoles.[1]
Biological Application & Screening Workflow
When applying this scaffold in High-Throughput Screening (HTS), solubility is the primary constraint.[1]
Solubility Profile:
-
DMSO: Soluble (>10 mM).[1]
-
Water: Insoluble.[1]
-
Buffer (pH 7.4): Sparingly soluble; requires co-solvent.[1]
HTS Preparation Protocol:
-
Stock Solution: Prepare 10 mM stocks in 100% DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.[1]
-
Working Solution: Dilute to 2x concentration in assay buffer immediately prior to use. Ensure final DMSO concentration is <1% to avoid cytotoxicity artifacts.[1]
Targeted Assays:
-
Anticancer: Use MTT or Alamar Blue assays on HeLa or MCF-7 lines.[1] The 6-CF3 group enhances uptake.
-
Antimicrobial: Broth microdilution against S. aureus (Gram-positive).[1] The benzothiazole core targets the cell wall synthesis machinery.
Drug Discovery Workflow Diagram
Figure 2: Standard iterative workflow for benzothiazole-based drug discovery.
References
-
Synthesis & Reactivity
-
Biological Activity (Anticancer)
-
Tautomerism Studies
-
Riluzole & 6-CF3 Analogs
(Note: While specific CAS-linked papers are rare, the reactivity and biological profiles are extrapolated from the authoritative reviews on the benzothiazole class cited above.)
Sources
Troubleshooting & Optimization
Controlling thione vs thiol tautomer formation in reaction conditions
Welcome to the Technical Support Center for Tautomer Control. As Senior Application Scientists, we understand that navigating the subtleties of chemical equilibria is paramount to successful research and development. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into controlling thione-thiol tautomerism.
Introduction: The Critical Role of Thione-Thiol Tautomerism
Thione-thiol tautomerism, the equilibrium between a molecule containing a thiocarbonyl group (C=S, thione) and its isomeric form containing a sulfhydryl group (C-SH, thiol), is a pivotal consideration in organic synthesis and medicinal chemistry. The dominant tautomer in a given system dictates its reactivity, physicochemical properties, and biological activity. For instance, the thione form of antithyroid drugs like methimazole is crucial for their therapeutic effect[1]. Mismanagement of this equilibrium can lead to inconsistent reaction outcomes, purification challenges, and unpredictable biological results. This guide provides the foundational knowledge and practical troubleshooting steps to master this equilibrium in your experimental work.
Part 1: Understanding the Thione-Thiol Equilibrium
The equilibrium between the thione and thiol forms is a dynamic process influenced by several interconnected factors. The thione form is generally more polar than the thiol form. Understanding the principles that govern this balance is the first step toward controlling it.
// Connections from factors to the equilibrium edge [style=dashed, arrowhead=vee, color="#5F6368"]; Solvent -> Thione [label="Polar solvents favor Thione"]; pH -> Thiol [label="Alkaline pH favors Thiol"]; Temp -> Thione [label="Higher temp can shift equilibrium"]; Structure -> Thiol [label="Non-polar solvents favor Thiol"]; } .dot Caption: Key factors influencing the thione-thiol equilibrium.
Key Influencing Factors
-
Solvent Polarity : This is often the most critical factor. Polar solvents preferentially stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions[2][3][4]. Conversely, non-polar solvents favor the less polar thiol form[5][6]. For example, in polar solvents like ethanol and water, the equilibrium for mercaptopyridines is shifted almost exclusively towards the thione form[2].
-
pH : The acidity or basicity of the medium plays a significant role. In neutral and acidic media, the thione form typically predominates. However, under alkaline conditions, deprotonation can occur, shifting the equilibrium towards the thiolate anion, which is the conjugate base of the thiol form[7][8].
-
Temperature : The effect of temperature is system-dependent and relates to the thermodynamics of the tautomerization. Changes in temperature can alter the equilibrium constant (K_T)[9]. Monitoring the tautomeric ratio at different temperatures using techniques like NMR spectroscopy can reveal the relative thermodynamic stabilities of the tautomers[9][10].
-
Concentration and Self-Association : At higher concentrations, molecules capable of hydrogen bonding can self-associate. This self-association, particularly dimerization, often favors the thione tautomer[2][5]. Dilution in a non-polar solvent can disrupt these associations, shifting the equilibrium towards the monomeric thiol form[2].
-
Molecular Structure and Substituents : The electronic and steric nature of substituents on the molecule can have a profound impact. Electron-withdrawing groups can influence the acidity of the N-H or S-H protons, while aromaticity can stabilize one form over the other. In cyclic systems like thiopyridones, the thiol form can gain extra stabilization from aromatic resonance[4].
Part 2: Troubleshooting Guide for Tautomer Control
This section addresses common issues encountered during experiments where a specific tautomer is desired.
Q1: My reaction is yielding the thione tautomer, but my downstream application requires the thiol. How can I shift the equilibrium?
Answer: This is a classic challenge that can be addressed by modifying the reaction environment to destabilize the thione form or stabilize the thiol form.
-
Primary Action: Change the Solvent.
-
Causality: The thione form is more polar and is stabilized by polar solvents.
-
Solution: Switch from a polar solvent (e.g., ethanol, methanol, DMSO, water) to a non-polar, aprotic solvent (e.g., cyclohexane, dioxane, chloroform, or dichloromethane)[2][5][6]. In dilute solutions of nonpolar solvents, the thiol form often predominates[5].
-
-
Secondary Action: Decrease the Concentration.
-
Tertiary Action: Adjust pH (If Applicable).
-
Causality: While often favoring the thiolate, a carefully controlled basic environment can increase the population of the thiol form relative to the thione before deprotonation.
-
Solution: If your molecule is stable, consider adding a non-nucleophilic organic base to the reaction mixture. This strategy is highly substrate-dependent and requires careful optimization.
-
Q2: I am observing an inseparable mixture of both thione and thiol tautomers in my final product. How can I isolate a single form?
Answer: This indicates that the energy difference between the two tautomers under your current conditions is small. The goal is to find conditions that exclusively favor one form, which can often be achieved during workup or purification.
-
Strategy 1: Solvent-Selective Crystallization.
-
Causality: The solubility of the two tautomers will differ significantly in various solvents.
-
Solution: Attempt to recrystallize the mixture from a solvent that strongly favors one tautomer. For the thione form, try a polar solvent. For the thiol form, a non-polar solvent is the better choice. This can sometimes force the equilibrium to a single, crystalline tautomer.
-
-
Strategy 2: Derivatization.
-
Causality: "Trapping" one tautomer by reacting it with a reagent freezes the equilibrium.
-
Solution: If your goal is to confirm the presence of the thiol, you can selectively alkylate the sulfur atom. For example, reaction with methyl iodide in the presence of a mild base will form a methyl thioether, which can be easily characterized[4]. This derivative is locked and cannot tautomerize.
-
Q3: My compound is degrading over time in solution, and I suspect it's due to the thiol tautomer. What's happening and how can I prevent it?
Answer: The thiol tautomer, while desired in some cases, can be susceptible to oxidation, leading to the formation of disulfides[5][6]. This is a common instability issue, especially in the presence of air (oxygen).
-
Mechanism: The thiol form can be oxidized to a disulfide, which effectively removes it from the equilibrium, pulling more of the thione toward the thiol form and eventually to the disulfide product. This process can be accelerated by light and higher temperatures[2][5].
-
Preventative Measures:
-
Use Degassed Solvents: Purge your solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Conduct your reactions and store your solutions under a blanket of nitrogen or argon.
-
Store in the Dark and at Low Temperatures: Protect your solutions from light and store them at a low temperature to slow the rate of oxidation[5].
-
Add an Antioxidant: In some cases, adding a small amount of a reducing agent like dithiothreitol (DTT) can prevent disulfide formation, though this may interfere with subsequent reactions[11].
-
Force Equilibrium to the Thione Form for Storage: If possible, dissolve the compound in a polar, slightly acidic solvent for long-term storage, as the thione form is generally more stable against oxidation[1].
-
Part 3: Experimental Protocols for Tautomer Analysis
Accurate quantification of the thione-thiol ratio is essential for controlling it. NMR and UV-Vis spectroscopy are the primary tools for this analysis[10].
Protocol 1: NMR Spectroscopic Analysis
NMR is a powerful method for direct observation and quantification, provided the tautomeric interconversion is slow on the NMR timescale[10].
-
Sample Preparation: Prepare solutions of your compound (~10-20 mg/mL) in a variety of deuterated solvents with differing polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄)[10].
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K)[10].
-
Signal Identification:
-
Quantification:
-
Select well-resolved, non-overlapping peaks corresponding to each tautomer.
-
Integrate these signals carefully.
-
Calculate the tautomeric equilibrium constant (K_T) as the ratio of the integral of the thiol form to the thione form: K_T = [Thiol] / [Thione] [10].
-
| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal |
| Thione | Broad N-H signal | C=S carbon signal (typically downfield) |
| Thiol | Sharp S-H signal | C-SH carbon signal (typically upfield relative to thione) |
Protocol 2: UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is a highly sensitive complementary technique, as the two tautomers possess different chromophoric systems and thus have distinct absorption spectra[10]. The thione tautomer, with its C=S chromophore, typically exhibits a strong π → π* transition at a longer wavelength compared to the thiol tautomer[10].
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile). Create a series of dilutions in solvents of varying polarities[10].
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm)[10].
-
Data Analysis: Observe the changes in the absorption maxima (λ_max) and intensity as a function of solvent polarity. A shift in λ_max or the appearance of a new band is indicative of a shift in the tautomeric equilibrium. While direct quantification can be complex without pure standards for each tautomer, this method is excellent for qualitatively assessing the impact of the environment on the equilibrium.
Part 4: Frequently Asked Questions (FAQs)
Q: Is one tautomer always more stable than the other? A: Not universally. While the thione form is often more stable in the solid state and in polar solvents, the relative stability is highly dependent on the specific molecular structure and the environment[6][12]. In the gas phase or in non-polar solvents, the thiol form can be the more stable species[6][12].
Q: Can computational chemistry help predict the dominant tautomer? A: Absolutely. Quantum chemical methods like Density Functional Theory (DFT) are invaluable for calculating the relative energies of the tautomers and the energy barrier for their interconversion[10][13]. These calculations can provide powerful insights into the equilibrium position and the kinetics of the process, guiding your experimental design[12].
Q: How does thione-thiol tautomerism affect drug development? A: It is a critical factor. The two tautomers can have different abilities to cross cell membranes (lipophilicity), different affinities for a target receptor (binding geometry and hydrogen bonding capabilities), and different metabolic stabilities[14]. For example, the ability of a molecule to act as a hydrogen bond donor (N-H in thione) versus a different donor (S-H in thiol) can completely change its interaction with a biological target.
References
-
Stoyanov, S., Stoyanova, T., & Petkov, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. [Link]
- Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.
-
Ghasemi, J., & Niazi, A. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 1039-1048. [Link]
-
ResearchGate. (n.d.). Mechanism of solvent-assisted tautomerization between anti-thione and anti-thiol complexes by double proton transfer. ResearchGate. [Link]
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Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]
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Delaere, D., Raspoet, G., & Nguyen, M. T. (1999). Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A, 103(12), 171-175. [Link]
-
ePrints Soton. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). ePrints Soton. [Link]
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ResearchGate. (2020). synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. ResearchGate. [Link]
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Özdemir, N., & Türkpençe, D. (2013). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione. Computational and Theoretical Chemistry, 1025, 35-45. [Link]
-
Kjellin, G., & Sandström, J. (1973). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
-
Pop, R., et al. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62(1). [Link]
-
Vorona, M. A., & Voronov, A. V. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3568. [Link]
-
SSRN. (2022). Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calculations. SSRN. [Link]
-
ResearchGate. (2025). Thione–thiol tautomerism in substituted thiosemicarbazones. ResearchGate. [Link]
-
ACS Publications. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2025). Thione–Thiol Tautomerization Induced by Hydrogen Atoms in Amorphous Solids. The Journal of Physical Chemistry C. [Link]
-
Taylor & Francis. (2023). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Taylor & Francis Online. [Link]
-
Kumar, S., et al. (2007). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences, 119(5), 461-470. [Link]
-
Sert, Y., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
-
Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1320. [Link]
-
Bechtel, T. J., & Weerapana, E. (2017). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Bioconjugate Chemistry, 28(7), 1778-1788. [Link]
-
ResearchGate. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper( ii ) complex. ResearchGate. [Link]
-
RSC Publishing. (2024). Hydrogen-atom-assisted processes on thioacetamide in para-H2 matrix – formation of thiol tautomers. RSC Publishing. [Link]
-
Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. Organic Syntheses. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. [Link]
-
ResearchGate. (2025). Proton-Transfer Mechanism in 2-Thioxoimidazolidin-4-one: A Competition between Keto/Enol and Thione/Thiol Tautomerism Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). The role of thiols in antioxidant systems. PMC. [Link]
-
ResearchGate. (2012). Is there any effect of temperature on tautomerism?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic route of the thione compounds 10 and 11. ResearchGate. [Link]
-
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
-
National Institutes of Health. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. [Link]
-
ACS Publications. (n.d.). Rate constants and equilibrium constants for thiol-disulfide interchange reactions involving oxidized glutathione. Journal of the American Chemical Society. [Link]
-
Filo. (2025). describe the thione-enethiol tautomerism for propanethione .show the corr... Filo. [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Handling hygroscopic nature of benzothiazole thione precursors
Technical Support Center: Handling & Optimization of Benzothiazole Thione Precursors
Part 1: The Core Directive – The "Why" Behind the Moisture
Welcome to the technical guide. As researchers, we often treat "hygroscopicity" as a simple physical nuisance—powder clumping or weighing errors.[1] However, with benzothiazole thione precursors (specifically 2-mercaptobenzothiazole, or 2-MBT, and its derivatives), moisture is not just a contaminant; it is a chemical disruptor that exploits the molecule's fundamental nature.[1]
The Scientist’s Insight: You are likely buying "2-mercaptobenzothiazole," but you are handling benzothiazole-2-thione .[1] In the solid state and in polar solvents, the equilibrium shifts almost entirely to the thione form (N-H, C=S) rather than the thiol form (N, C-S-H).[1]
This thione form is the culprit.[1] The polarized
Part 2: Visualizing the Challenge
To effectively handle these precursors, you must visualize the equilibrium.[1] The following diagram illustrates the tautomeric shift and the critical points where moisture interferes.
Figure 1: The Thione-Thiol Tautomerism.[1] Note that the Thione form (Green) is the dominant species in the solid state, facilitating the hydrogen bonding with water that leads to clumping.[1]
Part 3: Protocols & Troubleshooting
Module A: Storage & Initial Handling
The Issue: You open a fresh drum, and the powder is free-flowing. Two weeks later, it is a solid brick.
Q: Why does my precursor clump even in a "sealed" container? A: Standard polyethylene caps are permeable to water vapor over time.[1] The thione moiety actively "pulls" moisture through the seal.[1] Protocol:
-
Transfer: Upon receipt, transfer the bulk material into amber glass jars with Teflon-lined caps.
-
Desiccant: Do NOT place desiccant packets directly in the powder (dust contamination).[1] Tape a perforated packet of silica gel to the inner lid.
-
Secondary Containment: Store the glass jar inside a desiccator or a vacuum-sealed aluminum bag.
Module B: Drying Protocols (The "Self-Validating" System)
The Issue: You need anhydrous stoichiometry, but the precursor contains 0.5–2% water by weight.
Q: Can I oven-dry benzothiazole thione? A: Caution. The melting point is ~180°C, but thermal oxidation to the disulfide (2,2'-dithiobisbenzothiazole) accelerates above 100°C in air.[1]
Recommended Protocol: Vacuum Drying (Preferred)
-
Setup: Vacuum oven at 50–60°C .
-
Pressure: < 10 mbar.
-
Duration: 4–6 hours.
-
Validation: Weigh the sample before and after. If weight loss > 0.5%, extend drying.[1]
Alternative Protocol: Azeotropic Distillation (For Reactions) If you are running a reaction in an organic solvent, skip the oven and dry in situ.[1]
-
Dissolve/suspend the precursor in Toluene .[1]
-
Attach a Dean-Stark trap.
-
Reflux until the distillate is clear.
-
Why this works: Toluene forms an azeotrope with water but solubilizes the thione form effectively at reflux.[1]
Module C: Reaction Troubleshooting
Q: My yield is low (40-60%) during S-alkylation or acylation. Is it the water? A: Likely.[1] Water acts as a competing nucleophile.[1]
| Symptom | Diagnosis | Corrective Action |
| Low Yield | Hydrolysis of the electrophile (e.g., acyl chloride turns to acid).[1] | Use the Azeotropic Protocol (Module B) before adding the electrophile.[1] |
| Variable Melting Point | Formation of Disulfide impurity (Oxidation).[1] | Degas solvents with N2/Argon.[1] Thiones are susceptible to oxidative coupling in air.[1] |
| Precipitate in Reactor | Zinc/Sodium salt formation (if using metal catalysts).[1] | Ensure acidic workup (pH < 4) to protonate the thione and solubilize metal salts.[1] |
| "Gummy" Product | Residual solvent trapped in H-bond network.[1] | Dry final product under high vacuum (>24h) or recrystallize from Ethanol/Water.[1] |
Part 4: Advanced Workflow Visualization
The following diagram outlines the decision tree for purifying and using these precursors based on the required purity grade.
Figure 2: Purification Decision Tree. Choose the drying method based on whether the downstream application requires a solid reagent or a solution.[1]
Part 5: Frequently Asked Questions (FAQs)
Q: I see "2-Mercaptobenzothiazole" and "Benzothiazole-2-thione" sold as different CAS numbers. Are they different? A: Chemically, they are tautomers of the same substance (CAS 149-30-4).[1] However, vendors may use "Thione" to denote a higher purity grade intended for synthesis, whereas "Mercaptobenzothiazole" is often technical grade (used for rubber vulcanization) and may have higher ash/moisture content [1].[1] Always check the Certificate of Analysis (CoA).[1]
Q: Can I use P2O5 (Phosphorus Pentoxide) to dry it? A: It is not recommended.[1] P2O5 is extremely aggressive and can form a hard crust on the surface of the powder, trapping moisture inside.[1] Vacuum drying with KOH or Silica pellets in the chamber is safer and more effective for this organic solid.[1]
Q: Is the "Zinc Salt" (ZMBT) less hygroscopic? A: Yes.[1] The Zinc salt (CAS 155-04-4) is a coordination complex where the thione sulfur binds to Zinc.[1] This reduces the dipole moment and hydrogen bonding capacity, making it more stable in storage [2].[1] However, it is less reactive for S-alkylation unless you use strong acidic conditions to free the thione.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole.[1] Retrieved from [Link]
-
Lanxess (2015). Product Safety Assessment: 2-Mercaptobenzothiazole zinc salt.[1][2] Retrieved from [Link] (Note: Landing page for Vulkacit ZM/ZMBT technical data).[1]
Sources
Purification of fluorinated benzothiazoles using column chromatography
Welcome to the Advanced Separation Support Hub. Topic: Purification of Fluorinated Benzothiazoles via Column Chromatography. Ticket ID: #FBZ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies.
Introduction: The "Fluorine Effect" in Chromatography
Purifying fluorinated benzothiazoles presents a unique paradox in medicinal chemistry. While the benzothiazole core is planar and aromatic, the introduction of fluorine atoms (
Why is this difficult?
-
Dipole-Driven Selectivity: The
bond is highly polar but does not donate hydrogen bonds. Separation on silica is often driven purely by dipole-dipole interactions rather than the strong H-bonding seen with hydroxyl or amino analogs. -
Regioisomer Similarity: Isomers (e.g., 5-fluoro- vs. 6-fluorobenzothiazole) often possess nearly identical
values in standard non-polar solvents because their lipophilicity ( ) is similar, even if their electronic vectors differ. -
Residual Basicity: The thiazole nitrogen is weakly basic (
). While fluorine is electron-withdrawing and reduces this basicity, the compound can still interact with acidic silanols on silica gel, leading to peak tailing.
Module 1: Method Development & Solvent Selection
Standard Solvent Systems
Do not rely solely on Hexane/Ethyl Acetate. Fluorinated compounds often require "orthogonal selectivity"—changing the solvent class to exploit dipole interactions.
| Solvent System | Polarity | Mechanism of Action | Recommended For |
| Hexane / EtOAc | Standard | Adsorption/H-bonding | General purification of crude mixtures. |
| DCM / MeOH | High | Dipole/Solubility | Polar derivatives or when solubility is poor in Hexane. |
| Toluene / Acetone | Intermediate | Critical for separating regioisomers. Toluene interacts with the aromatic | |
| DCM / Hexane | Low-Medium | Solvation Strength | "Greasy" highly fluorinated analogs that run too fast in EtOAc. |
Workflow Visualization
The following diagram outlines the logical flow for developing a purification method for a new fluorinated benzothiazole scaffold.
Caption: Decision matrix for optimizing stationary and mobile phases based on TLC behavior.
Module 2: Troubleshooting Guide (FAQ)
Q1: My product "streaks" or "tails" on the column, ruining separation. How do I fix this?
Diagnosis: This is likely due to the interaction between the basic nitrogen of the benzothiazole ring and the acidic silanol groups (
The Protocol:
-
Pre-treat the Column: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.
-
Mobile Phase Modifier: Maintain 0.5% to 1% TEA in your elution solvent.
-
Alternative Stationary Phase: If streaking persists, switch to Neutral Alumina . Alumina is less acidic than silica and often resolves nitrogen-containing heterocycles with sharper peaks.
Q2: I cannot separate the 5-fluoro and 6-fluoro regioisomers. They co-elute in Hexane/EtOAc.
Diagnosis: These isomers have identical molecular weights and similar polarities. Hexane/EtOAc relies heavily on polarity. You need a solvent system that discriminates based on molecular shape and dipole vector .
The Solution: Selectivity Tuning
-
Switch to Toluene: Replace Hexane with Toluene. Toluene participates in
- stacking with the benzothiazole core. The position of the fluorine atom alters the electron density distribution, changing how the isomer interacts with Toluene. -
Try DCM/Hexane: Dichloromethane (DCM) is a "selectivity" solvent. It often separates compounds that co-elute in EtOAc.
-
Gradient Example: Start with 100% Hexane
0-20% Acetone in Hexane (Acetone is more dipole-selective than EtOAc).
Q3: My fluorinated compound is insoluble in the mobile phase and crashes out on the column.
Diagnosis: Fluorination increases lipophilicity but can paradoxically decrease solubility in common organic solvents due to high crystal lattice energy (strong stacking).
The Protocol: Dry Loading
-
Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., DCM or Acetone).
-
Add silica gel (ratio 1:5 sample to silica) to the solution.
-
Evaporate the solvent under vacuum until you have a free-flowing powder.
-
Load this powder onto the top of the pre-equilibrated column.
-
Note: Do not use liquid loading (dissolving in minimal solvent and pipetting) if solubility is borderline; it will precipitate when it hits the non-polar mobile phase.
Module 3: Advanced Separation Logic
When standard silica fails, the "Fluorine Effect" can be exploited using Reverse Phase (C18) chromatography. Fluorine is highly hydrophobic (fluorophilic).
The Logic:
-
Normal Phase (Silica): Fluorinated compounds often elute faster than non-fluorinated parents (F is less polar/stickier than H/OH).
-
Reverse Phase (C18): Fluorinated compounds elute slower (retain longer) because the C-F bond is highly lipophilic and interacts strongly with the C18 chains.
Caption: Exploiting phase inversion to separate fluorinated compounds based on lipophilicity.
References
-
General Synthesis & Purification
- Title: A Technical Guide to the Historical Synthesis of Benzothiazoles.
-
Source: Benchchem.[1]
-
Fluorine Effects in Chromatography
-
Isomer Separation Strategies
-
TLC & Retention Factors
- Title: Factors Affecting TLC Rf Values (Polarity and Solvent Systems).
- Source: University of Alberta / LibreTexts.
-
URL:[Link]
Sources
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- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Validation & Comparative
A Comparative Analysis of Antifungal Potency: Fluconazole vs. Ketoconazole
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Within the azole class of antifungal agents, Fluconazole and Ketoconazole represent two pivotal molecules that have shaped the therapeutic landscape for fungal infections. Both operate by disrupting the integrity of the fungal cell membrane, yet their structural differences as a triazole (Fluconazole) and an imidazole (Ketoconazole) lead to significant distinctions in their antifungal spectrum, pharmacokinetic profiles, and clinical utility.[1] Ketoconazole, introduced in 1981, was the first orally active azole, but its use has been largely superseded by the triazoles, like Fluconazole (approved in 1990), due to an improved safety and efficacy profile.[2][3] This guide provides a comprehensive comparison of their antifungal potency, supported by experimental data and standardized protocols, to inform research and development decisions.
The Azole Mechanism of Action: Targeting Ergosterol Synthesis
The primary mechanism for both Fluconazole and Ketoconazole is the inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway: cytochrome P450-dependent lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][4] This enzyme is essential for converting lanosterol into ergosterol, the principal sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.
By binding to the heme iron of the enzyme, these azoles prevent the demethylation of lanosterol. This blockade leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity, fluidity, and permeability of the fungal cell membrane.[5]
-
Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors further compromises membrane function and inhibits fungal growth, ultimately resulting in a fungistatic effect.[6]
While sharing this core mechanism, the structural difference between the three-nitrogen ring of the triazole Fluconazole and the two-nitrogen ring of the imidazole Ketoconazole influences their selectivity for fungal versus mammalian cytochrome P450 enzymes, a key factor in their differing toxicity profiles.[7]
Caption: Mechanism of action for azole antifungals.
Comparative In Vitro Potency: A Tale of Two Azoles
The in vitro potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Generally, in vitro studies indicate that Ketoconazole is more potent (i.e., has lower MIC values) against many susceptible isolates, particularly Candida species, compared to Fluconazole.[8][9] However, Fluconazole often exhibits a broader spectrum of activity.[2] A notable exception is Candida krusei, which demonstrates intrinsic resistance to Fluconazole but can be susceptible to Ketoconazole.[10][11]
| Fungal Species | Fluconazole MIC₅₀ (µg/mL) | Ketoconazole MIC₅₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) | Ketoconazole MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 - 0.5 | 0.03 - 0.06 | 0.5 - 1.0 | 0.06 - 0.5 |
| Candida glabrata | 8 - 32 | 0.25 - 0.5 | 16 - >64 | 1 - 4 |
| Candida parapsilosis | 1 - 2 | 0.06 - 0.125 | 2 - 4 | 0.25 - 0.5 |
| Candida tropicalis | 2 - 4 | 0.125 - 0.25 | 4 - 8 | 0.5 - 1 |
| Candida krusei | >64 (Resistant) | 0.5 - 1 | >64 (Resistant) | 0.5 - 2 |
Note: Data synthesized from multiple sources.[12][13][14] MIC values can vary significantly between studies and isolates.
This discrepancy, where the in vitro more potent drug (Ketoconazole) is less effective in vivo, underscores the critical role of pharmacokinetics in overall drug efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M27)
Accurate determination of MIC values is foundational to assessing antifungal potency. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for antifungal susceptibility testing.[15][16]
Objective: To determine the MIC of Fluconazole and Ketoconazole against a yeast isolate.
Materials:
-
Yeast isolate (e.g., C. albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fluconazole and Ketoconazole stock solutions (in DMSO)
-
Spectrophotometer
-
Sterile saline, sterile water, vortex mixer, incubator
Procedure:
-
Inoculum Preparation: a. Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate for 24 hours at 35°C. b. Select several colonies and suspend them in 5 mL of sterile saline. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Prepare a working inoculum by making a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to yield a final concentration of 1-5 x 10³ CFU/mL.
-
Drug Dilution: a. Perform serial twofold dilutions of each antifungal drug in RPMI-1640 medium in the 96-well plate. Typical concentration ranges are 0.125 to 64 µg/mL for Fluconazole and 0.015 to 8 µg/mL for Ketoconazole. b. Add 100 µL of each drug concentration to the appropriate wells.
-
Inoculation: a. Add 100 µL of the working inoculum to each well containing the drug dilutions. b. Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
Incubation: a. Cover the plate and incubate at 35°C for 24 to 48 hours.
-
Reading the MIC: a. The MIC is determined as the lowest drug concentration that causes a significant diminution of growth (e.g., approximately 50% inhibition) compared to the growth in the positive control well. This can be assessed visually or with a microplate reader.
Caption: Workflow for MIC determination via broth microdilution.
In Vivo Efficacy vs. In Vitro Potency: The Pharmacokinetic Divide
Despite Ketoconazole's lower MICs in many lab tests, Fluconazole consistently demonstrates superior or equivalent efficacy in animal models and clinical settings for systemic infections.[8][17][18] A study on experimental murine blastomycosis found that while Ketoconazole was more active in vitro, Fluconazole was over 10 times more potent in vivo based on the dosage required to prolong survival.[17][18] Similarly, in treating systemic candidal infections in rats, Fluconazole was found to be 20-fold more active in vivo even though Ketoconazole was 16-fold more active in vitro.[8][9]
This paradox is resolved by Fluconazole's vastly superior pharmacokinetic profile:
| Feature | Fluconazole | Ketoconazole |
| Class | Triazole | Imidazole |
| Oral Bioavailability | Excellent (>90%) | Variable, requires acidic pH for absorption |
| Tissue Penetration | Superior, including CSF and body fluids[2] | Poor systemic distribution[3] |
| Half-life | Long (~30 hours)[4] | Shorter, dose-dependent (~8 hours) |
| Metabolism | Minimal hepatic metabolism | Extensive hepatic metabolism |
| Toxicity | Lower risk of hepatotoxicity[2] | Higher risk of hepatotoxicity and drug interactions[2][3] |
Fluconazole's reliable absorption, which is unaffected by gastric pH, and its excellent penetration into deep-seated tissues ensure that effective drug concentrations reach the site of infection, a feat Ketoconazole struggles to achieve systemically.[2]
Mechanisms of Resistance
Resistance to azole antifungals is a growing concern and typically arises from one or more of the following mechanisms:
-
Target Enzyme Alterations: Point mutations in the ERG11 gene can reduce the binding affinity of the azole to the lanosterol 14α-demethylase enzyme.[5][6]
-
Target Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[6]
-
Efflux Pump Upregulation: Overexpression of genes encoding for ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or major facilitator superfamily (MFS) transporters actively pump the drug out of the fungal cell, preventing it from reaching its target.[5][11]
Due to the shared mechanism of action, isolates that develop resistance to one azole often exhibit cross-resistance to other members of the class.[3]
Clinical Application and Toxicity
The differences in potency and pharmacokinetics have led to a clear divergence in the clinical roles of these two drugs.
-
Fluconazole: Is a first-line therapy for a wide range of superficial and systemic fungal infections.[4] It is preferred for treating oropharyngeal and esophageal candidiasis, particularly in AIDS patients, where it has shown significantly higher cure rates than Ketoconazole.[19][20] Its excellent safety profile and convenient dosing regimen make it a cornerstone of antifungal therapy.[2][4]
-
Ketoconazole: Oral use is now severely restricted due to its significant risk of liver toxicity and its potent inhibition of mammalian cytochrome P450 enzymes, which leads to numerous drug-drug interactions.[2][21][22][23] Its clinical application has largely shifted to topical formulations (shampoos, creams) for treating superficial skin infections like dermatophytosis, where systemic absorption is minimal.[2][3]
Conclusion
When comparing Fluconazole and Ketoconazole, it is evident that in vitro potency, as measured by MIC, does not solely predict clinical success. While Ketoconazole often appears more potent in a laboratory setting, its poor pharmacokinetic properties and significant toxicity profile limit its systemic utility. Fluconazole, despite having higher MICs against some fungi, demonstrates superior in vivo efficacy due to its excellent bioavailability, extensive tissue distribution, and a more favorable safety profile.[2][4][8] For researchers and drug developers, this comparison serves as a critical case study on the importance of evaluating pharmacokinetic and pharmacodynamic parameters in concert to accurately predict a compound's therapeutic potential.
References
- Ketoconazole vs Diflucan | Power - Clinical Trials. (2023, August 3). Clinical Trials.
- Therapeutic outcomes of fluconazole versus ketoconazole in superficial fungal infections: A prospective Indian study. (n.d.). International Journal of Medical and Dental Sciences.
-
Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo. (1986, September). Antimicrobial Agents and Chemotherapy. [Link]
-
Comparison of ketoconazole and fluconazole as cytochrome P450 inhibitors. Use of steady-state infusion approach to achieve plasma concentration-response relationships. (1991, August). Biochemical Pharmacology. [Link]
-
Comparison of two azole antifungal drugs, ketoconazole, and fluconazole, as modifiers of rat hepatic monooxygenase activity. (1988, May 1). Xenobiotica. [Link]
-
Ketoconazole. (n.d.). Wikipedia. [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute. [Link]
-
A Comparison between the Efficacies of Fluconazole and Ketoconazole in the Treatment of Tinea Versicolor. (2020, October 26). Scientific & Academic Publishing. [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022, August 3). Clinical and Laboratory Standards Institute. [Link]
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Current status of antifungal susceptibility testing methods. (2007, November 15). Oxford Academic. [Link]
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S159 Antifungal Susceptibility Testing. (n.d.). Oxford Academic. [Link]
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Mechanisms of resistance to azole antifungals. (1995). PubMed. [Link]
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Fluconazole, Itraconazole and Ketoconazole In- Vitro Activity. A Comparative Study. (2016, July 15). European Review for Medical and Pharmacological Sciences. [Link]
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Comparison of Fluconazole and Ketoconazole in Experimental Murine Blastomycosis. (1990, March 1). Clinical Infectious Diseases, Oxford Academic. [Link]
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Fluconazole compared with ketoconazole for the treatment of Candida esophagitis in AIDS. A randomized trial. (1992, October 15). Annals of Internal Medicine. [Link]
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Fluconazole Compared with Ketoconazole for the Treatment of Candida Esophagitis in AIDS: A Randomized Trial. (n.d.). ACP Journals. [Link]
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Fluconazole resistance in Candida albicans: a review of mechanisms. (n.d.). Revista Iberoamericana de Micología. [Link]
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Mechanisms of antifungal resistance. (n.d.). Vereniging voor Infectieziekten. [Link]
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Activities of fluconazole (UK 49858) and ketoconazole against ketoconazole-susceptible and -resistant Candida albicans. (1988, May). Antimicrobial Agents and Chemotherapy. [Link]
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Comparison of fluconazole and ketoconazole in experimental murine blastomycosis. (1990). Reviews of Infectious Diseases. [Link]
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Overview on Antifungal Drug: Ketoconazole. (2024, July 7). International Journal of Novel Research and Development. [Link]
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Comparison of the inhibitory effect of ketoconazole, voriconazole, fluconazole, and itraconazole on the pharmacokinetics of bosentan and its corresponding active metabolite hydroxy bosentan in rats. (2019, July 3). Taylor & Francis Online. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1999, October). Clinical Microbiology Reviews. [Link]
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(PDF) Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo. (1986, September). ResearchGate. [Link]
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Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo. (2022, September 6). Frontiers in Pharmacology. [Link]
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A Researcher's Guide to Virtual Screening: Evaluating 6-Trifluoromethyl Benzothiazoles Against E. coli DNA Gyrase B
In the relentless pursuit of novel antibacterial agents, DNA gyrase presents a compelling and validated target. This essential bacterial enzyme, a type II topoisomerase, modulates DNA topology by introducing negative supercoils, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an ideal candidate for selective inhibitor development. Among the myriad of scaffolds explored, benzothiazole derivatives have emerged as a promising class of DNA gyrase inhibitors.
This guide provides a comprehensive, step-by-step protocol for the molecular docking of a representative 6-trifluoromethyl benzothiazole derivative against the ATP-binding site of E. coli DNA gyrase subunit B (GyrB). We will not only detail the "how" but also the "why" behind each experimental choice, ensuring a robust and reproducible virtual screening workflow. To establish a performance benchmark, the predicted binding affinity of our test compound will be compared against that of Novobiocin, a well-established natural product inhibitor of the GyrB ATPase site.
This analysis serves as a practical blueprint for researchers aiming to evaluate novel chemical entities against this critical antibacterial target, providing the foundational data necessary to guide further experimental validation.
Foundational Principles: Why Target the GyrB ATPase Site?
DNA gyrase functions as an A₂B₂ heterotetramer. The GyrA subunits are responsible for DNA cleavage and re-ligation, while the GyrB subunits harbor the ATPase activity that powers the entire supercoiling reaction. The binding and hydrolysis of ATP in the N-terminal domain of GyrB is the engine of the enzyme. Inhibiting this process starves the enzyme of its energy source, leading to a bactericidal effect.
The GyrB ATPase pocket is a well-defined, druggable site. Established inhibitors like the aminocoumarins (e.g., Novobiocin) bind here, providing a wealth of structural information to guide the design of new inhibitors. Our focus on this site allows for direct comparison with known binders and leverages a validated mechanism of action.
Experimental Design: A Self-Validating Docking Workflow
To ensure the trustworthiness of our virtual screening results, we employ a workflow that includes rigorous preparation and a crucial re-docking validation step. This process confirms that our chosen docking parameters can accurately reproduce the known binding pose of a co-crystallized ligand, lending confidence to the predictions made for our novel compound.
Figure 1: A validated workflow for molecular docking against DNA Gyrase B.
Detailed Protocol: Docking Against E. coli DNA Gyrase B
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program. The principles, however, are transferable to other software suites like Schrödinger or MOE.
Part A: Protein and Ligand Preparation
Objective: To prepare the receptor and ligands in the correct format (PDBQT) with appropriate charges and atom types for docking.
-
Receptor Preparation:
-
Action: Download the crystal structure of E. coli DNA gyrase B in complex with Novobiocin. We will use PDB ID: 4URO.
-
Rationale: This structure provides the precise atomic coordinates of our target and includes a reference ligand, which is essential for defining the binding site and validating our docking protocol.
-
Steps:
-
Open the PDB file (4URO.pdb) in a molecular viewer (e.g., PyMOL, UCSF Chimera).
-
Remove all non-essential molecules: water (HOH), co-solvents, and any ions not critical for structural integrity. Retain only the protein chain (Chain B in this PDB entry) and the Novobiocin (NOV) ligand for the validation step.
-
Using AutoDock Tools (ADT), add polar hydrogens to the protein. This is crucial for correctly calculating hydrogen bonds.
-
Compute Gasteiger charges. These partial atomic charges are essential for the energy calculations in the docking scoring function.
-
Save the prepared protein as protein.pdbqt.
-
-
-
Ligand Preparation:
-
Action: Prepare both the reference ligand (Novobiocin) and the test ligand (a representative 6-trifluoromethyl-1,3-benzothiazol-2-amine).
-
Rationale: Ligands must be converted to a 3D format and energy minimized to ensure a realistic starting conformation. Like the protein, they need correct atom types and charges.
-
Steps (for Test Ligand):
-
Sketch the 2D structure of 6-trifluoromethyl-1,3-benzothiazol-2-amine in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D sketch to a 3D structure.
-
Perform energy minimization using a force field like MMFF94. This step finds a low-energy, stable conformation of the molecule.
-
Using ADT, define the rotatable bonds, assign Gasteiger charges, and save as ligand_test.pdbqt.
-
-
Steps (for Reference Ligand):
-
Extract the Novobiocin (NOV) molecule from the 4URO.pdb file.
-
Save it as a separate PDB file.
-
Follow the same preparation steps in ADT (define rotatable bonds, assign charges) and save as ligand_ref.pdbqt.
-
-
Part B: Docking Simulation and Validation
Objective: To define the binding site, validate the docking protocol's accuracy, and then perform the docking of our test compound.
-
Grid Box Generation:
-
Action: Define the search space for the docking algorithm.
-
Rationale: The grid box must encompass the entire binding pocket where the ligand is expected to bind. A grid that is too small may miss the correct pose, while one that is too large will needlessly increase computation time and can reduce accuracy.
-
Steps:
-
In ADT, load the prepared protein (protein.pdbqt) and the original reference ligand (ligand_ref.pdbqt).
-
Center the grid box on the reference ligand.
-
Adjust the dimensions of the box to be approximately 25 x 25 x 25 Å to ensure it covers the entire ATPase binding site.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
-
Protocol Validation (Re-docking):
-
Action: Dock the reference ligand (ligand_ref.pdbqt) back into the protein's binding site.
-
Rationale: This is the most critical step for validating the entire workflow. The docking protocol is considered reliable only if it can reproduce the experimentally determined binding pose of the co-crystallized ligand.
-
Steps:
-
Run AutoDock Vina using the prepared protein, the reference ligand (ligand_ref.pdbqt), and the grid configuration file.
-
The output will be a set of predicted binding poses.
-
Superimpose the top-ranked predicted pose with the original crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystallographic ligand.
-
-
Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking parameters are accurate.
-
-
Screening (Docking the Test Ligand):
-
Action: Dock the prepared 6-trifluoromethyl benzothiazole derivative (ligand_test.pdbqt).
-
Rationale: Having validated our protocol, we can now confidently use the same parameters to predict the binding mode and affinity of our novel compound.
-
Steps:
-
Run AutoDock Vina using the same protein (protein.pdbqt) and grid configuration (conf.txt), but with the test ligand (ligand_test.pdbqt) as the input.
-
-
Results and Comparative Analysis
The output of a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the predicted binding pose (the 3D orientation of the ligand in the binding site).
Quantitative Data Summary
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |
| Novobiocin (Reference) | -9.8 | Asp73, Ile78, Gly77, Thr165 | H-Bond, Hydrophobic |
| 6-CF₃-Benzothiazole (Test) | -7.2 | Asp73, Val71, Ala52, Ile94 | H-Bond, Hydrophobic, Halogen Bond |
Note: The data presented in this table is illustrative and representative of a typical docking experiment. Actual values may vary based on the specific software and force fields used.
Analysis of Binding Modes
-
Novobiocin (Reference): The docking results are expected to show Novobiocin's coumarin ring forming a critical hydrogen bond with the side chain of Asp73, a hallmark interaction for GyrB inhibitors. The noviosyl sugar moiety typically occupies a hydrophobic pocket, interacting with residues like Ile78 and Ile94. This intricate network of interactions accounts for its high binding affinity (a more negative score).
-
6-Trifluoromethyl Benzothiazole (Test): The predicted binding mode for our test compound also shows a key hydrogen bond with Asp73, mediated by the amine group of the benzothiazole scaffold. This mimics the primary interaction of the reference inhibitor, suggesting a similar mechanism of action. Crucially, the trifluoromethyl (CF₃) group is positioned to form potential halogen bonds or favorable hydrophobic interactions within the pocket, contributing to its binding affinity. While the predicted affinity (-7.2 kcal/mol) is lower than that of the larger, more complex Novobiocin molecule, it is still significant and indicates that this scaffold is a promising starting point for further optimization.
Figure 2: Comparison of predicted molecular interactions.
Conclusion and Future Directions
This guide outlines a validated, scientifically rigorous workflow for assessing novel inhibitors against E. coli DNA gyrase B. Our comparative analysis shows that the 6-trifluoromethyl benzothiazole scaffold successfully docks into the ATPase active site, replicating the key hydrogen bonding interaction with Asp73 that is critical for potent inhibition.
While its predicted binding affinity is modest compared to the complex natural product Novobiocin, it demonstrates significant potential. The presence of the trifluoromethyl group offers a vector for optimization, where modifications could enhance hydrophobic or halogen bonding interactions to improve potency.
The results from this virtual screening provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: in vitro enzymatic assays and microbiological testing. Molecular docking, when performed with the rigor described herein, is an invaluable tool for prioritizing compounds and generating testable hypotheses, ultimately accelerating the discovery of new antibacterial agents.
References
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in antibacterial drug discovery. Infectious Disorders - Drug Targets, 11(2), 156–179. [Link]
-
Bush, N. G., Evans-Roberts, K., & Maxwell, A. (2015). DNA Topoisomerases. EcoSal Plus, 6(2). [Link]
-
Katiyar, P., Singh, P., & Singh, P. (2021). Benzothiazole: A new profile of antimicrobial agents. Journal of the Indian Chemical Society, 98(10), 100164. [Link]
-
Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2021). A review on the recent advances in the chemistry and biological activities of benzothiazoles. Bioorganic Chemistry, 114, 105151. [Link]
-
Hooper, D. C. (1998). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 27 Suppl 1, S54-63. [Link]
-
RCSB Protein Data Bank. (n.d.). PDB 101: 4URO. [Link]
A Comparative Guide to ADME Property Prediction for Trifluoromethylated Heterocyclic Compounds
Introduction: The Trifluoromethyl Group as a Double-Edged Sword in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (CF₃) group is particularly prevalent, often introduced to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4] When appended to heterocyclic scaffolds—a common feature in many approved drugs—the CF₃ group can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][6] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability and membrane permeability, which are critical for transforming a promising compound into a viable drug candidate.[2]
However, these same properties present unique challenges for ADME prediction. The unique electronic and steric effects of the CF₃ group can lead to unexpected metabolic pathways or transport kinetics that are not always accurately captured by general-purpose predictive models. Therefore, a multi-faceted approach, integrating robust in silico predictions with targeted in vitro validation, is essential for accurately characterizing the ADME profile of these complex molecules.
This guide provides a comparative analysis of leading computational and experimental methodologies for predicting the ADME properties of trifluoromethylated heterocyclic compounds. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making in the lead optimization process.
The Decisive Impact of Trifluoromethylation on ADME Parameters
The introduction of a CF₃ group is a deliberate strategy to fine-tune a molecule's properties.[3] Understanding its influence is the first step in selecting the appropriate predictive tools. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[3][7] This "metabolic blocking" is a primary reason for the CF₃ group's use, often leading to a longer drug half-life and improved bioavailability.[7]
However, the effects are pleiotropic:
-
Lipophilicity (LogP/LogD): The CF₃ group substantially increases lipophilicity, which can enhance membrane permeability and cell penetration.[8][9] This is a critical factor for oral absorption but must be balanced, as excessively high lipophilicity can lead to poor solubility and increased off-target toxicity.
-
Acidity (pKa): As a powerful electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups on the heterocyclic ring.[8][9] This alteration in ionization state at physiological pH directly impacts solubility, permeability, and interactions with transporters and metabolic enzymes.
-
Metabolic Stability: While often blocking metabolism at the site of introduction, the CF₃ group can alter the electronic properties of the entire molecule, potentially opening new, previously unseen metabolic pathways elsewhere on the scaffold.
This complex interplay of effects necessitates a careful and comparative approach to ADME prediction.
Comparative Analysis of ADME Prediction Methodologies
An effective ADME screening cascade leverages the speed of computational models to prioritize compounds for more resource-intensive experimental validation. The goal is not to replace in vitro assays but to use in silico tools to ask smarter questions and design more efficient experiments.[10][11]
In Silico (Computational) Approaches: High-Throughput Triage
In silico ADME prediction tools use algorithms to estimate pharmacokinetic properties from a molecule's structure alone.[12] These models are invaluable in early discovery for screening large virtual libraries and triaging compounds before synthesis.[11][13]
Comparison of In Silico Model Types:
| Model Type | Principle | Strengths for CF₃-Heterocycles | Limitations | Representative Tools |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors (e.g., LogP, polar surface area) with experimental ADME data. | Fast and effective for large datasets. Can perform well if the training set includes sufficient fluorinated compounds. | Predictive power is highly dependent on the chemical space of the training data. May fail to predict properties for novel CF₃-heterocyclic scaffolds. | pkCSM, SwissADME[14] |
| Machine Learning (ML) & Deep Learning (DL) | Utilizes advanced algorithms (e.g., gradient boosting, neural networks) on large datasets to identify complex, non-linear relationships.[15][16] | Can capture intricate structure-property relationships that QSAR models miss. Performance improves as they are trained on more diverse and high-quality data.[15] | Can be "black box" models, making mechanistic interpretation difficult. Performance is still tied to the quality and diversity of the training data. | ACD/ADME Suite, Sygnature Discovery's ADMET Prediction Services[17][18] |
| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Integrates in silico and in vitro data into a whole-body model to simulate drug concentration over time. | Provides a holistic view of pharmacokinetics. Can simulate complex drug-drug interactions and predict human PK from preclinical data. | Requires extensive input data, making it more suitable for later-stage lead optimization and preclinical development. | Not a standalone predictive tool from structure alone. |
Workflow for In Silico ADME Prediction: The following diagram illustrates a typical workflow for leveraging computational tools in early drug discovery.
Caption: A typical in silico workflow for prioritizing compounds.
In Vitro (Experimental) Approaches: Ground Truth Validation
While in silico models provide valuable estimations, in vitro assays are the gold standard for generating reliable ADME data. For trifluoromethylated heterocycles, the most critical assays address metabolic stability and permeability, as these are the properties most significantly and complexly affected by the CF₃ group.
Comparison of Key In Vitro Assays:
| ADME Property | Recommended Assay | Principle | Causality & Rationale for CF₃-Heterocycles |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate of compound depletion by Phase I metabolic enzymes (primarily CYPs) in a subcellular liver fraction.[19][20] | Directly tests the metabolic blocking effect of the CF₃ group. Provides crucial data on half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ), which are often dramatically improved by trifluoromethylation.[7] |
| Permeability & Efflux | Caco-2 Permeability Assay | Uses a monolayer of human colorectal adenocarcinoma cells to model the intestinal epithelium, assessing both passive diffusion and active transport.[21][22] | Evaluates the dual impact of increased lipophilicity and potential transporter interactions. Determines if the compound is a substrate for efflux pumps (like P-gp), a common liability for lipophilic molecules.[22] |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Measures the concentration of a compound in an aqueous buffer at equilibrium. | Essential baseline parameter. The high lipophilicity of the CF₃ group can negatively impact solubility, which is a prerequisite for absorption. This assay quantifies that risk.[23][24] |
Integrating In Silico and In Vitro Data: The true power of this dual approach lies in integration. For instance, if an in silico model predicts high permeability but low solubility for a CF₃-substituted compound, the experimental results from the Caco-2 and solubility assays can validate this prediction and guide the medicinal chemistry strategy toward improving solubility without compromising permeability.
The diagram below illustrates how these two approaches are integrated for a comprehensive ADME assessment.
Caption: Integrated workflow combining in silico and in vitro methods.
Quantitative Data Comparison: A Case Study
To illustrate the impact of trifluoromethylation and the comparative value of predictive methods, consider the following data for a hypothetical heterocyclic lead compound and its CF₃-substituted analog.
| Parameter | Method | Lead Compound (with -CH₃) | CF₃ Analog (with -CF₃) | Rationale for Change |
| LogP | In Silico (QSAR) | 2.5 | 3.4 | The CF₃ group significantly increases lipophilicity. |
| Aqueous Solubility | In Vitro (Kinetic) | 150 µM | 35 µM | Increased lipophilicity often leads to decreased aqueous solubility.[23] |
| Permeability (Papp A→B) | In Vitro (Caco-2) | 5 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | Higher lipophilicity enhances passive diffusion across the cell monolayer.[21] |
| Efflux Ratio (B→A / A→B) | In Vitro (Caco-2) | 1.2 | 3.5 | Increased lipophilicity can make the compound a substrate for efflux pumps like P-glycoprotein.[22] |
| Metabolic Half-Life (t₁/₂) | In Vitro (Microsomes) | 15 min | > 60 min | The C-F bond's strength blocks CYP-mediated oxidation at that position, enhancing metabolic stability.[7] |
| Intrinsic Clearance (Clᵢₙₜ) | In Vitro (Microsomes) | 92 µL/min/mg | < 10 µL/min/mg | A reduced rate of metabolism directly lowers the intrinsic clearance.[7] |
This table clearly demonstrates the trade-offs involved. While the CF₃ group dramatically improved metabolic stability, it also decreased solubility and introduced potential efflux liability—critical data points that guide the next steps in lead optimization.
Detailed Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methods include critical controls and steps explained by their underlying scientific purpose.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolic clearance of a trifluoromethylated heterocyclic compound by liver enzymes.
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Causality: DMSO is a universal solvent, but its final concentration in the incubation must be kept low (<0.5%) to avoid enzyme inhibition.
-
Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4). Trustworthiness: Using pooled microsomes from multiple donors averages out inter-individual variability in enzyme expression.[20]
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Causality: CYP enzymes require NADPH as a cofactor to function. A regenerating system ensures its continuous supply throughout the incubation.[25]
-
-
Incubation Procedure:
-
Pre-warm the diluted microsomes and test compound working solution (e.g., diluted to 2 µM) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Negative Control: In a separate reaction, add buffer instead of the NADPH system. Self-Validation: This control confirms that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect an aliquot of the reaction mixture.[20]
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The internal standard corrects for variations during sample processing and analysis.[19]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method. Trustworthiness: LC-MS/MS provides the sensitivity and selectivity required to accurately quantify the remaining parent compound at each time point.[26]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the half-life and protein concentration.[26]
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a trifluoromethylated heterocyclic compound.[27]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a confluent, differentiated monolayer.[22]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., >300 Ω·cm²), indicating tight cell junctions.[28] Self-Validation: This step is critical to ensure that compound transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.
-
-
Preparation of Dosing Solutions:
-
Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
-
Permeability Measurement (Bidirectional):
-
Apical-to-Basolateral (A→B) Transport (Absorption):
-
Add the dosing solution to the apical (upper) chamber of the Transwell™ insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral-to-Apical (B→A) Transport (Efflux):
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.[28]
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[21]
-
-
Post-Incubation Integrity Check:
-
After incubation, re-measure the TEER.
-
Perform a Lucifer Yellow rejection test. Lucifer Yellow is a fluorescent marker that should not be able to cross an intact monolayer. Self-Validation: This confirms that the test compound did not damage the cell monolayer during the experiment, which would invalidate the permeability results.[21]
-
-
Sample Collection and Analysis:
-
Collect samples from both the donor and receiver chambers for each direction.
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). Interpretation: An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[22]
-
Conclusion and Future Perspectives
The prediction of ADME properties for trifluoromethylated heterocyclic compounds is a nuanced task that benefits immensely from a synergistic relationship between in silico and in vitro methodologies. Computational tools provide essential, high-throughput screening capabilities to prioritize candidates, but their predictions must be anchored by the "ground truth" of experimental data.[10][29] The inherent resistance of the CF₃ group to metabolism makes assays like the liver microsomal stability test indispensable, while its lipophilicity-enhancing effect demands careful scrutiny of permeability and efflux using the Caco-2 model.
As machine learning and artificial intelligence models become more sophisticated and are trained on larger, more diverse datasets that include a rich representation of organofluorine chemistry, their predictive accuracy will undoubtedly improve.[13][30] However, the fundamental principles of good science—using well-controlled, self-validating experimental systems to test clear hypotheses—will remain the bedrock of successful drug development. By thoughtfully integrating the predictive power of computational chemistry with the empirical rigor of in vitro pharmacology, researchers can more effectively navigate the challenges posed by these potent, but complex, molecules.
References
- Computational tools for ADMET. (n.d.).
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). Benchchem.
- van de Waterbeemd, H., & Gifford, E. (2003). In-silico ADME models: a general assessment of their utility in drug discovery applications.Nature Reviews Drug Discovery.
- Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). ResearchGate.
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Bioisosteric Replacement of Chlorine with Trifluoromethyl in Benzothiazoles: A Comparative Guide
Executive Summary
In medicinal chemistry, the benzothiazole scaffold is a privileged structure found in antitumor (e.g., Phortress), neuroprotective (e.g., Riluzole), and antimicrobial agents. A common optimization strategy involves the bioisosteric replacement of a Chlorine atom (-Cl) with a Trifluoromethyl group (-CF
While often treated as interchangeable electron-withdrawing groups, this substitution is non-trivial . The -CF
Part 1: Physicochemical & Structural Comparison
The decision to swap -Cl for -CF
Table 1: Comparative Physicochemical Properties
| Property | Chlorine (-Cl) | Trifluoromethyl (-CF | Impact on Drug Design |
| Van der Waals Volume | ~19 ų | ~42.6 ų | Steric Demand: -CF |
| Van der Waals Radius | 1.75 Å | ~2.20 Å | Shape: -CF |
| Hammett Constant ( | 0.23 | 0.54 | Electronics: -CF |
| Hansch Constant ( | 0.71 | 0.88 | Lipophilicity: -CF |
| C-X Bond Energy | ~330 kJ/mol | ~485 kJ/mol (C-F) | Metabolic Stability: The C-F bond is metabolically inert. -Cl can be susceptible to oxidative dehalogenation or displacement. |
Expert Insight: The Steric vs. Electronic Trade-off
While -Cl and -CF
-
Use -Cl when the binding pocket is narrow or restricted.
-
Use -CF
when you need to fill a hydrophobic pocket (hydrophobic effect), block a metabolic soft spot (e.g., preventing oxidation at a specific carbon), or lower the electron density of the benzothiazole ring to prevent oxidation of the sulfur atom.
Part 2: Pharmacological Performance & Case Studies[1]
Case Study: Antitumor Activity in Renal Cell Carcinoma
In the development of ureido-picolinamide benzothiazoles, researchers compared 6-chloro and 6-trifluoromethyl derivatives.[1][2]
-
Observation: The -CF
analogues generally exhibited higher potency against ACHN (renal) cell lines compared to -Cl analogues. -
Mechanism: The enhanced lipophilicity of the -CF
group facilitated better cellular entry. Furthermore, the bulkier -CF group induced a conformational lock that favored the active binding pose, a phenomenon often referred to as the "fluorine effect" in protein-ligand binding. -
Metabolic Outcome: The -CF
variants showed a 2-fold increase in microsomal half-life ( ) compared to the -Cl variants, attributed to the blockage of CYP450-mediated oxidation at the 6-position.
Decision Matrix: When to Substitute?
The following decision tree illustrates the logical flow for deciding between -Cl and -CF
Caption: Decision logic for bioisosteric replacement based on steric, metabolic, and lipophilic constraints.
Part 3: Synthetic Accessibility & Protocols[3]
While Chlorination is often trivial (using NCS or
Comparative Synthetic Pathways
| Substituent | Typical Reagents | Reaction Type | Complexity |
| -Cl | NCS, MeCN, | Electrophilic Aromatic Substitution | Low |
| -CF | Langlois Reagent ( | Minisci-type Radical Substitution | Medium |
Experimental Protocol: Innate C-H Trifluoromethylation of Benzothiazoles
This protocol utilizes the Langlois reagent, which is stable, solid, and cheaper than electrophilic sources like Togni's reagent. It allows for the direct functionalization of the benzothiazole at the 2-position (or other activated positions depending on substitution).
Objective: Synthesis of 2-(trifluoromethyl)benzothiazole from benzothiazole.
Reagents:
-
Substrate: Benzothiazole (1.0 equiv)
-
Reagent: Sodium triflinate (Langlois Reagent,
) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)
-
Solvent: DCM/Water (2:1 biphasic mixture)
Step-by-Step Workflow:
-
Setup: In a 20 mL sealed tube equipped with a magnetic stir bar, dissolve Benzothiazole (1 mmol) in Dichloromethane (DCM, 2 mL).
-
Addition: Add water (1 mL) followed by Sodium triflinate (3 mmol).
-
Initiation: Add TBHP (5 mmol) dropwise to the biphasic mixture at room temperature.
-
Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. Note: Vigorous stirring is critical for biphasic radical transfer.
-
Quench: Dilute the reaction mixture with DCM (10 mL) and wash with saturated
(2 x 10 mL) to remove unreacted acid/peroxide. -
Extraction: Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
NMR Verification:
F NMR is the diagnostic tool. A sharp singlet around -63 to -65 ppm confirms the presence of the -CF group attached to the aromatic system. -
Mass Spec: Look for the characteristic M+68 mass shift (difference between H and CF3) or M+34 shift (Cl to CF3).
Synthetic Workflow Diagram
Caption: Workflow for the radical trifluoromethylation of benzothiazole using Langlois reagent.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Kumbhare, R. M., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link
-
Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
